molecular formula C8H10ClN3O B184107 4-(2-Chloropyrimidin-4-yl)morpholine CAS No. 62968-37-0

4-(2-Chloropyrimidin-4-yl)morpholine

カタログ番号: B184107
CAS番号: 62968-37-0
分子量: 199.64 g/mol
InChIキー: BBBSLVBHDCHLIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol, is characterized by its morpholine and chloropyrimidine moieties, which are privileged structures in the design of bioactive molecules . A primary research application of this compound is its role as a key synthetic precursor in the development of novel anti-inflammatory agents. It serves as a critical building block for the synthesis of morpholinopyrimidine derivatives that have demonstrated potent activity in inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells . These compounds show promise as a potential therapeutic strategy for inflammation-associated disorders. Furthermore, the chloropyrimidine core makes this compound an excellent electrophile in substitution reactions, particularly in the synthesis of libraries of complex molecules for lead optimization programs. Its utility extends to research focused on kinase inhibitors and other targeted therapies, where the morpholine group is a common pharmacophore intended to improve physicochemical properties and selectivity . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound under an inert atmosphere at 2-8°C to ensure stability .

特性

IUPAC Name

4-(2-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBSLVBHDCHLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364922
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62968-37-0
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Chloropyrimidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(2-chloropyrimidin-4-yl)morpholine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a scaffold in the development of targeted therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Properties of this compound

This compound, with the CAS Number 62968-37-0 , is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyrimidine ring substituted with a chloro group and a morpholine moiety, makes it a valuable pharmacophore. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and metabolic stability of drug candidates.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 62968-37-0[1]
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol [1]
Appearance Not explicitly stated, but related compounds are often solids.
Melting Point Not available in the searched results.
Boiling Point Not available in the searched results.
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF).[3][4]
Storage Store in an inert atmosphere at 2-8°C.[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. The following is a generalized experimental protocol based on the synthesis of similar morpholinopyrimidine derivatives.

General Synthetic Procedure

The synthesis of this compound can be achieved by reacting 2,4-dichloropyrimidine with morpholine in the presence of a base.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine in an appropriate solvent such as Tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Under stirring, add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) followed by the dropwise addition of morpholine (1.1 equivalents).[3]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow reagents 2,4-Dichloropyrimidine Morpholine Base (DIPEA) Solvent (THF) reaction Nucleophilic Aromatic Substitution reagents->reaction 0°C to rt workup Work-up (Extraction, Washing) reaction->workup Overnight purification Purification (Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential as anti-inflammatory, and anticancer agents.[5] A major area of investigation for morpholinopyrimidine derivatives is their role as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for cancer therapy.[5][6] Morpholinopyrimidine derivatives have emerged as potent inhibitors of this pathway, often targeting PI3K or acting as dual PI3K/mTOR inhibitors.[5]

The morpholine moiety in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and selectivity. The pyrimidine core serves as a scaffold to which various substituents can be attached to modulate potency, selectivity, and pharmacokinetic properties.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation repressed Inhibitor Morpholinopyrimidine Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine derivatives.

Conclusion

This compound is a compound of significant interest to the fields of medicinal chemistry and drug development. Its straightforward synthesis and its utility as a scaffold for generating potent and selective inhibitors of key cellular pathways, such as the PI3K/Akt/mTOR pathway, underscore its importance. The information provided in this guide serves as a valuable resource for researchers working on the design and synthesis of novel therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic relevance of the heterocyclic compound 4-(2-Chloropyrimidin-4-yl)morpholine. This molecule is of significant interest to the drug discovery and development community due to its structural similarity to known inhibitors of key signaling pathways implicated in cancer.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol [1]
Exact Mass 199.05124 g/mol [1]
Appearance White to off-white solid (Expected)
Melting Point Not explicitly reported; expected to be in the range of 100-150 °C based on related structures.
Solubility Soluble in common organic solvents such as Dichloromethane, Chloroform, and Methanol.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and efficient method involves the reaction of 2,4-dichloropyrimidine with morpholine. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired product.

A detailed experimental protocol, adapted from the synthesis of the isomeric compound 4-(6-chloropyrimidin-4-yl)morpholine, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.1 equivalents) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine ReactionMixture Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine->ReactionMixture Morpholine Morpholine Morpholine->ReactionMixture K2CO3 K2CO3 K2CO3->ReactionMixture DMF DMF DMF->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture Extraction Extraction ReactionMixture->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Product This compound Column Chromatography->Product

Caption: Synthesis workflow for this compound.

Characterization Data

The structural confirmation of the synthesized this compound is crucial and is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

ProtonChemical Shift (δ, ppm)Multiplicity
Pyrimidine-H (C5-H)~6.5d
Pyrimidine-H (C6-H)~8.1d
Morpholine-H (CH₂-N)~3.8t
Morpholine-H (CH₂-O)~3.7t

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Pyrimidine-C (C2)~160
Pyrimidine-C (C4)~163
Pyrimidine-C (C5)~108
Pyrimidine-C (C6)~158
Morpholine-C (C-N)~44
Morpholine-C (C-O)~66
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Expected FTIR (KBr) Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, 1550C=N and C=C stretching (pyrimidine ring)
~1250C-N stretching
~1115C-O-C stretching (morpholine ether linkage)
~800C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Expected Mass Spectrum (Electron Ionization, EI):

m/zAssignment
199/201[M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
170[M - C₂H₄O]⁺
142[M - C₄H₈O]⁺
113[C₄H₂ClN₂]⁺

Relevance in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

Morpholino-pyrimidine derivatives have garnered significant attention in medicinal chemistry as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

The morpholine moiety in these derivatives often plays a crucial role in binding to the active site of PI3K isoforms, while the pyrimidine scaffold serves as a versatile anchor for further structural modifications to enhance potency and selectivity. This compound, with its reactive chloro-substituent, represents a valuable building block for the synthesis of a library of compounds to probe the structure-activity relationships of PI3K/Akt/mTOR inhibitors.

PI3K/Akt/mTOR Signaling Pathway Overview:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Cycle Cell Cycle Progression, Growth, Proliferation, Survival Downstream_Effectors->Cell_Cycle Growth_Factor Growth Factor Growth_Factor->RTK Binds 4-2-CPM This compound (Potential Inhibitor) 4-2-CPM->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound.

Conclusion

This compound is a synthetically accessible and valuable heterocyclic compound. Its straightforward synthesis and the potential for further chemical modification make it an attractive starting material for the development of novel therapeutic agents. The established importance of the morpholino-pyrimidine scaffold in targeting the PI3K/Akt/mTOR signaling pathway underscores the potential of this compound and its derivatives in the field of oncology drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate the biological activities of this promising molecule.

References

The Potent Biological Activities of 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Anticancer and Anti-inflammatory Properties, and Key Signaling Pathways

The 4-(2-chloropyrimidin-4-yl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this core structure have exhibited promising biological activities, particularly as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and underlying signaling pathways associated with this important class of compounds, aimed at researchers, scientists, and drug development professionals.

Anticancer and Anti-inflammatory Activities: A Quantitative Perspective

Derivatives of the this compound core have been primarily investigated for their potent inhibitory effects on cancer cell proliferation and inflammatory processes. The biological activity is often attributed to the inhibition of key enzymes, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Table 1: Anticancer Activity of Selected Morpholino-Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2g SW480 (Colon)5.10 ± 2.12[1]
MCF-7 (Breast)19.60 ± 1.13[1]
11d CNE-2 (Nasopharyngeal)9.3 ± 0.2
PC-3 (Prostate)9.8 ± 0.3
SMMC-7721 (Liver)10.9 ± 0.2
3c HepG2 (Liver)11.42[2][3]
3d HepG2 (Liver)8.50[2][3]
3e HepG2 (Liver)12.76[2][3]

Table 2: Anti-inflammatory Activity of Selected Morpholino-Pyrimidine Derivatives

Compound IDActivityAssayKey FindingsReference
V4 Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesSignificantly reduced iNOS and COX-2 mRNA and protein expression.[4][5]
V8 Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesSignificantly reduced iNOS and COX-2 mRNA and protein expression.[4][5]

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold is a straightforward process, typically involving the nucleophilic substitution of a di-chlorinated pyrimidine with morpholine. Further derivatization can be achieved by targeting the remaining chlorine atom at the 2-position of the pyrimidine ring.

General Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

A general and efficient method for the synthesis of the 4-(6-chloropyrimidin-4-yl)morpholine intermediate has been reported.[6]

Protocol:

  • To a solution of morpholine (0.034 mol) in dimethylformamide (DMF), potassium carbonate (K2CO3, 3 mmol) is added, and the mixture is stirred for 20-30 minutes.

  • 4,6-Dichloropyrimidine (0.033 mol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-6 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.

  • The crude product is purified by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.

Further substitutions at the 2-position can be achieved by reacting this intermediate with various nucleophiles, such as amines, to generate a library of derivatives.

Key Signaling Pathway: PI3K/Akt/mTOR

The anticancer activity of many this compound derivatives is linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of translation Inhibitor 4-(2-Chloropyrimidin-4-yl) morpholine Derivative Inhibitor->PI3K Inhibition Drug_Discovery_Workflow Synthesis Synthesis of Derivatives InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability KinaseAssay Kinase Assays (e.g., HTRF) InVitro->KinaseAssay LeadOpt Lead Optimization CellViability->LeadOpt Mechanism Mechanism of Action Studies KinaseAssay->Mechanism WesternBlot Western Blotting Mechanism->WesternBlot WesternBlot->LeadOpt LeadOpt->Synthesis SAR-guided redesign InVivo In Vivo Studies LeadOpt->InVivo

References

Spectroscopic Profile of 4-(2-Chloropyrimidin-4-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-(2-Chloropyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the available spectroscopic data (NMR, IR, MS) and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

While specific, experimentally-derived raw data for this compound is not publicly available in comprehensive databases, this section summarizes the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Pyrimidine-H~8.1d1HH-6
Pyrimidine-H~6.7d1HH-5
Morpholine-H~3.8t4H-N-CH₂-
Morpholine-H~3.6t4H-O-CH₂-
¹³C NMR Chemical Shift (δ) ppmAssignment
Pyrimidine-C~162C-4
Pyrimidine-C~161C-2
Pyrimidine-C~158C-6
Pyrimidine-C~108C-5
Morpholine-C~66-O-CH₂-
Morpholine-C~44-N-CH₂-

Note: Predicted values are based on standard chemical shift tables and data from similar morpholinopyrimidine structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Anticipated Absorption Bands)
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1600-1550StrongC=N and C=C stretch (pyrimidine ring)
~1300-1200StrongC-N stretch
~1150-1050StrongC-O-C stretch (morpholine ring)
~800-700StrongC-Cl stretch
Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
199/201[M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monochlorinated compound.
FragmentsExpected fragmentation would involve the loss of the morpholine ring or parts of the pyrimidine ring.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to N-substituted pyrimidines involves the nucleophilic substitution of a dihalopyrimidine.

Procedure:

  • To a solution of 2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), an equimolar amount of morpholine is added dropwise at room temperature.

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the reaction mixture to scavenge the HCl byproduct.

  • The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

  • Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • The ¹H NMR spectrum is acquired using a standard pulse sequence.

  • The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to identify chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly on the ATR crystal.

  • The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Procedure (GC-MS with EI):

  • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • The solution is injected into a gas chromatograph (GC) to separate the compound from any impurities.

  • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel Reaction Mixture (Stirring) 2,4-Dichloropyrimidine->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_Vessel Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Extraction Extraction Washing->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Final_Product 4-(2-Chloropyrimidin- 4-yl)morpholine Column_Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Purified 4-(2-Chloropyrimidin- 4-yl)morpholine NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Sample (e.g., KBr Pellet) Sample->IR_Prep MS_Prep Prepare Solution Sample->MS_Prep NMR_Acquisition Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Data NMR Spectra NMR_Processing->NMR_Data IR_Acquisition Record Spectrum IR_Prep->IR_Acquisition IR_Data IR Spectrum IR_Acquisition->IR_Data MS_Acquisition GC-MS Analysis MS_Prep->MS_Acquisition MS_Data Mass Spectrum MS_Acquisition->MS_Data

Potential Therapeutic Targets for 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-(2-chloropyrimidin-4-yl)morpholine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities of the morpholine and pyrimidine scaffolds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and drug development in this area.

Core Therapeutic Targets and Quantitative Data

Derivatives of this compound have been primarily investigated as inhibitors of key signaling pathways implicated in cancer and inflammation. The primary molecular targets include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, Focal Adhesion Kinase (FAK), enzymes involved in inflammation such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), and cholinesterases, which are relevant in neurodegenerative diseases.

PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in these derivatives is known to form a crucial hydrogen bond in the kinase hinge region of PI3K and mTOR, making it a privileged scaffold for inhibitors of this pathway.

Compound IDTargetIC50Cell LineCell-based IC50Reference
Derivative 1 PI3Kα120 µM--[1]
Derivative 2 PI3Kα151 µM--[1]
Derivative 3 mTOR-Renal UO-31-[1]
Derivative 4 mTOR-Renal UO-31-[1]
Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell migration, invasion, and survival. Certain 2,4-dianilinopyrimidine derivatives incorporating a morpholine moiety have shown potent FAK inhibitory activity.

Compound IDTargetIC50 (µM)Cell LineCell-based IC50 (µM)Reference
8a FAK0.047 ± 0.006H19750.044 ± 0.011[2][3]
A4310.119 ± 0.036[2][3]
8c FAK0.030 ± 0.007--[3]
8d FAK0.040 ± 0.011--[3]
12s FAK0.047MGC-8030.24[4]
HCT-1160.45[4]
KYSE300.44[4]
Anti-Inflammatory Activity

Morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory enzymes iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound IDTargetEffectCell LineConcentrationReference
V4 iNOS, COX-2Reduced mRNA and protein expressionRAW 264.712.5 µM[5][6]
V8 iNOS, COX-2Reduced mRNA and protein expressionRAW 264.712.5 µM[5][6]
Cholinesterase Inhibition

Pyrimidine-morpholine hybrids have been explored as potential therapeutics for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Compound IDTargetIC50 (µM)Reference
5h AChE0.43 ± 0.42[7][8]
BuChE2.5 ± 0.04[7][8]
7a AChE8.7[9]
BuChE26.4[9]
7b AChE14[9]
BuChE68.3[9]
7c AChE23.2[9]
BuChE6.1[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the experimental processes used to investigate these compounds is crucial for a deeper understanding of their mechanism of action and for designing future studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-(2-Chloropyrimidin-4-yl) morpholine derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos activates PI3K PI3K FAK->PI3K activates Src->FAK CellMigration Cell Migration & Invasion Src->CellMigration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Inhibitor Morpholine-pyrimidine FAK Inhibitors Inhibitor->FAK inhibits

Caption: The FAK signaling pathway and its role in cancer progression.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo Preclinical Studies Synthesis Compound Synthesis (4-(2-Chloropyrimidin-4-yl) morpholine derivatives) Biochemical_Assay Biochemical Kinase Assay (e.g., PI3K, FAK) Synthesis->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Biochemical_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target phosphorylation) Cell_Viability->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Animal_Models Animal Models (Xenograft studies) Lead_Opt->Animal_Models

Caption: General experimental workflow for inhibitor screening and development.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

PI3Kα Kinase Assay (Luminescent)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced, which is converted to a luminescent signal.

  • Reagents and Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PI3K Lipid Substrate (e.g., PIP2)

    • ATP

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (dissolved in DMSO)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 0.5 µL of the diluted compound or vehicle (for control) to the wells of a 384-well plate.

    • Prepare a mixture of PI3Kα enzyme and the lipid substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., H1975, A431, MGC-803)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with the test compound at various concentrations for the desired time.

    • Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Reagents and Materials:

    • Acetylcholinesterase (from electric eel or recombinant human)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

    • Add 50 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE solution to the wells of a 96-well plate. Incubate for 15 minutes at room temperature.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

References

The Morpholine-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of the Synthesis and Application of 4-(2-Chloropyrimidin-4-yl)morpholine and its Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases. Its unique electronic and structural properties make it an ideal building block for the synthesis of potent and selective kinase inhibitors. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the pyrimidine core serves as a versatile anchor for engaging with the hinge region of kinase active sites. The chlorine atom at the 2-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1]

Core Applications: A Building Block for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The morpholine-pyrimidine core is a well-established pharmacophore that mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases. The reactive 2-chloro position is strategically utilized to introduce a variety of substituents that can target specific regions of the kinase active site, thereby conferring potency and selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant body of research has focused on the use of the this compound scaffold to develop inhibitors of the PI3K family of lipid kinases.[1] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[2] Derivatives of this compound have been shown to exhibit potent inhibitory activity against various PI3K isoforms.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various morpholinopyrimidine derivatives against PI3K isoforms and cancer cell lines, as reported in the literature.

Table 1: In Vitro Inhibitory Activity of Morpholinopyrimidine Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
17e 88.5 ± 6.1Comparable to control-55.6 ± 3.8-[3]
17o 34.7 ± 2.1Comparable to control-204.2 ± 22.2-[3]
17p 32.4 ± 4.1Comparable to control-15.4 ± 1.9Selective[3]
BKM-120 (Control) 44.6 ± 3.6--79.3 ± 11.0-[3]
Compound 14c 1250----[1]
Compound 4a 120,000----[1]
Compound 4b 151,000----[1]

Table 2: Anti-proliferative Activity of Selected Morpholinopyrimidine Derivatives

Compound IDA2780 IC50 (µM)MCF7 IC50 (µM)U87MG IC50 (µM)DU145 IC50 (µM)Reference
17e PotentPotentPotentPotent[3]
17o Less potent than 17eLess potent than 17eLess potent than 17eLess potent than 17e[3]
17p Less potent than 17eLess potent than 17eLess potent than 17eLess potent than 17e[3]
BKM-120 (Control) PotentPotentPotentPotent[3]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound intermediate and its subsequent elaboration into PI3K inhibitors are presented below.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 4-(6-chloropyrimidin-4-yl)morpholine and is based on the principles of nucleophilic aromatic substitution (SNAr).[4] The reaction of 2,4-dichloropyrimidine with morpholine is expected to proceed with high regioselectivity at the more reactive C4 position due to the electronic effects of the ring nitrogens.[5]

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve morpholine (1.05 equivalents) in DMF.

  • Add K₂CO₃ (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature.

  • Add 2,4-dichloropyrimidine (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3 x 100 mL) to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Protocol 2: Suzuki Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2-position of the pyrimidine ring.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., 2M aqueous Sodium Carbonate (Na₂CO₃))

  • Solvent (e.g., 1,2-Dimethoxyethane (DME))

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., DME) and the degassed aqueous base (e.g., 2M Na₂CO₃) in a 3:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-morpholinopyrimidine derivative.

Visualizations: Pathways, Workflows, and Relationships

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane receptor receptor kinase kinase protein protein process process inhibitor inhibitor RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth MorpholinoPyrimidines Morpholino- pyrimidines MorpholinoPyrimidines->PI3K Inhibit

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow

Synthesis_Workflow start_material start_material intermediate intermediate final_product final_product process process reagents reagents Dichloropyrimidine 2,4-Dichloropyrimidine SNAr SNAr Reaction (Protocol 1) Dichloropyrimidine->SNAr Morpholine_reagent Morpholine, K₂CO₃, DMF Morpholine_reagent->SNAr Chloropyrimidine_morpholine 4-(2-Chloropyrimidin- 4-yl)morpholine SNAr->Chloropyrimidine_morpholine Suzuki Suzuki Coupling (Protocol 2) Chloropyrimidine_morpholine->Suzuki Boronic_acid Arylboronic Acid, Pd Catalyst, Base Boronic_acid->Suzuki Final_inhibitor 2-Aryl-4-morpholino- pyrimidine Inhibitor Suzuki->Final_inhibitor

Caption: General synthetic workflow for morpholinopyrimidine inhibitors.

Structure-Activity Relationship (SAR)

SAR_Logic core core substituent substituent activity activity relationship relationship Core_Scaffold 4-Morpholinopyrimidine Core rel1 Essential for H-bonding in kinase hinge region Core_Scaffold->rel1 rel2 Key for exploring selectivity pocket Core_Scaffold->rel2 Morpholine Morpholine at C4 Solubility Good Solubility & PK Properties Morpholine->Solubility C2_Substituent Substituent at C2 Potency Increased Potency C2_Substituent->Potency Selectivity Isoform Selectivity (e.g., PI3Kδ) C2_Substituent->Selectivity rel3 Modulates isoform selectivity and potency rel1->Morpholine rel2->C2_Substituent rel4 Enhances drug-like properties

Caption: Key structure-activity relationships for morpholinopyrimidine inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of targeted therapeutics. Its application has been particularly fruitful in the development of PI3K inhibitors, leading to compounds with high potency and desirable pharmacological properties. The synthetic routes are robust and amenable to the generation of diverse chemical libraries for SAR studies. The continued exploration of this privileged scaffold is expected to yield novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(2-Chloropyrimidin-4-yl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-Chloropyrimidin-4-yl)morpholine, a compound of interest in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates crucial safety data from publicly available information on structurally similar compounds, namely 4-(2-Chloropyridin-4-yl)morpholine and 4-(4-Chloropyrimidin-2-yl)morpholine. Researchers should treat this information as a baseline for safe laboratory practices and always conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, data from its analogs suggest that it should be handled as a hazardous substance. The primary concerns include potential acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

Hazard StatementDescriptionCompound Analog
H302Harmful if swallowed.4-(4-Chloropyrimidin-2-yl)morpholine[1]
H315Causes skin irritation.4-(4-Chloropyrimidin-2-yl)morpholine[1]
H318Causes serious eye damage.4-(4-Chloropyrimidin-2-yl)morpholine[1]
H335May cause respiratory irritation.4-(4-Chloropyrimidin-2-yl)morpholine[1]

Note: This data is for 4-(4-Chloropyrimidin-2-yl)morpholine and should be used as a precautionary guide.

Exposure Controls and Personal Protection

To minimize exposure risk, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationaleSource Analog
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To prevent eye contact which may cause serious damage.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[2] Compatible chemical-resistant gloves.[3]To prevent skin irritation and absorption.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent respiratory irritation.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Eyewash stations and safety showers must be readily accessible.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid ProtocolSource Analog
Inhalation Move the victim into fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1]
Skin Contact Take off contaminated clothing immediately.[2] Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[1]4-(4-Chloropyrimidin-2-yl)morpholine[1]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting without medical advice. Call a poison center or doctor if you feel unwell.[1]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Table 4: Handling and Storage Guidelines

AspectRecommendationSource Analog
Handling Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]4-(4-Chloropyrimidin-2-yl)morpholine[1]
Storage Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep away from sources of ignition.[1]4-(4-Chloropyrimidin-2-yl)morpholine[1]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Table 5: Spill Response Protocol

StepActionSource Analog
Personal Precautions Avoid dust formation.[2] Wear appropriate personal protective equipment.[3]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3]
Environmental Precautions Prevent further leakage or spillage if safe to do so.[2] Do not let product enter drains.[3]4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3]
Containment & Cleaning Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] Ventilate the area and wash the spill site after material pickup is complete.[3]4-(4-Chloropyrimidin-2-yl)morpholine[1][3]

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling potentially hazardous chemical compounds like this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Review SDS & Conduct Risk Assessment B Assemble Required PPE A->B C Prepare & Inspect Engineering Controls (e.g., Fume Hood) B->C D Weighing & Transfer (in ventilated enclosure) C->D E Reaction Setup & Monitoring D->E F Work-up & Purification E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate & Label Chemical Waste G->H I Properly Store or Dispose of Compound H->I J Remove & Dispose of PPE Correctly I->J J->A For Next Experiment K Spill or Exposure Occurs L Follow First-Aid & Spill Procedures K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: General Laboratory Workflow for Handling Chemical Compounds.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on data from structurally similar compounds and should not be considered a substitute for a compound-specific Safety Data Sheet. All laboratory personnel must conduct their own risk assessments and adhere to their institution's safety protocols. The user assumes all responsibility for the safe handling of this chemical.

References

Methodological & Application

Detailed Synthesis Protocol for 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(2-chloropyrimidin-4-yl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The procedure is based on established methods for the selective nucleophilic aromatic substitution (SNAr) on dichloropyrimidines.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position allows for further functionalization, making this a versatile synthon for library synthesis and lead optimization. The synthesis involves the regioselective reaction of 2,4-dichloropyrimidine with morpholine, where the substitution preferentially occurs at the more reactive C4 position.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Generally, the C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, leading to the desired C4-substituted product with high selectivity.

Experimental Protocol

This protocol is adapted from procedures for the synthesis of structurally similar compounds.

Materials and Reagents:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution) in a round-bottom flask under a nitrogen or argon atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.1 eq).

  • Addition of Morpholine: Cool the mixture to 0 °C using an ice bath. To this cooled solution, add morpholine (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

ParameterValue
Starting Material 2,4-Dichloropyrimidine
Reagent Morpholine
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time Overnight (16-24 hours)
Theoretical Yield Varies based on scale
Expected Purity >95% after chromatography
Appearance Off-white to light yellow solid
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol

Visualizations

Signaling Pathway of Synthesis

Synthesis_Pathway Synthesis of this compound 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) 2,4-Dichloropyrimidine->Intermediate + Morpholine (Nucleophilic Attack at C4) Morpholine Morpholine Morpholine->Intermediate Product This compound Intermediate->Product - HCl (Aromatization)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve 2,4-Dichloropyrimidine and DIPEA in THF Cooling Cool to 0 °C Setup->Cooling Addition Add Morpholine dropwise Cooling->Addition Stirring Stir overnight at RT Addition->Stirring Concentration1 Concentrate in vacuo Stirring->Concentration1 Extraction Dissolve in EtOAc, wash with H₂O and Brine Concentration1->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration2 Concentrate in vacuo Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Final_Product Pure Product Purification->Final_Product Characterization (NMR, MP, MS)

Caption: Step-by-step workflow for the synthesis and purification.

Application Notes: Suzuki Coupling for the Synthesis of 2-Aryl-4-morpholinopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological pathways, particularly protein kinases.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl compounds.[3] This document provides detailed protocols and application data for the palladium-catalyzed Suzuki coupling of 4-(2-Chloropyrimidin-4-yl)morpholine with various arylboronic acids. This reaction is crucial for generating libraries of 2-aryl-4-morpholinopyrimidine derivatives for drug discovery and lead optimization.[4] The products of these reactions are of significant interest as potential inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[5][6][7]

Reaction Principle

The reaction couples this compound (an organic halide) with an arylboronic acid (an organoboron compound) in the presence of a palladium catalyst and a base. Chloropyrimidines are often challenging substrates compared to their bromo or iodo counterparts, necessitating carefully optimized conditions to achieve high yields.[8] The choice of catalyst, ligand, base, and solvent system is critical for a successful transformation.[4]

Data Presentation: Reaction Condition Optimization

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar substrates in the literature.[8][9]

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Dioxane/H₂O1001675
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)dppfCs₂CO₃Toluene1101288
33-Tolylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane100892
44-Cyanophenylboronic acidXPhos Pd G3 (1)XPhosK₃PO₄THF806>90
52-Thiopheneboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃DMF902465

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for coupling various arylboronic acids with this compound.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[4]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-arylpyrimidin-4-yl)morpholine.

Visualizations

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction and a simplified representation of the palladium catalytic cycle.

Suzuki_Workflow reagents Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add Reagents reaction Heating & Stirring (e.g., 100°C, 16h) setup->reaction 2. Add Solvent & Heat monitor Monitoring (TLC / LC-MS) reaction->monitor 3. Check Progress workup Aqueous Workup & Extraction monitor->workup 4. Quench & Extract purify Purification (Column Chromatography) workup->purify 5. Isolate product Final Product Characterization (NMR, MS) purify->product 6. Analyze

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 product Ar¹-Ar² (Final Product) red_elim->product ar1x Ar¹-X (this compound) ar1x->ox_add ar2b Ar²-B(OH)₂ (Arylboronic Acid) ar2b->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Biological Context: PI3K/Akt Signaling Pathway

The 2-aryl-4-morpholinopyrimidine scaffold is a core component of many inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[5][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[11] The synthesized compounds can be screened for their inhibitory activity against key kinases in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Potential Inhibition by 2-Aryl-4-morpholinopyrimidine Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: Representative PI3K/Akt signaling pathway targeted by pyrimidine inhibitors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The targeted functionalization of this ring system is a cornerstone of modern medicinal chemistry. Nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines are a robust and versatile strategy for introducing diverse functionalities. This document focuses on the SNAr reactions of 4-(2-Chloropyrimidin-4-yl)morpholine, a key intermediate in the synthesis of various kinase inhibitors and other potential therapeutic agents.

The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates nucleophilic attack. The chlorine atom at the 2-position of this compound is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. The pre-existing morpholine group at the 4-position often directs the second substitution to the C2 position and serves as a crucial pharmacophore in many biologically active molecules, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][2]

Reaction Mechanism: Sequential Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine on the pyrimidine ring generally proceeds via a two-step addition-elimination mechanism. The reaction is typically regioselective, with the first substitution of 2,4-dichloropyrimidine occurring preferentially at the more electrophilic C4 position. Subsequent substitution of the remaining chlorine at the C2 position can then be achieved.[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C2) bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the 2-substituted-4-morpholinopyrimidine product.

Applications in Drug Discovery: PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 4-morpholinopyrimidine are prominent in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is often essential for binding to the hinge region of the kinase, making this compound a valuable starting material for the synthesis of potent and selective PI3K inhibitors.[1][5]

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Activation Transcription Gene Transcription Downstream->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth Inhibitor 4-Morpholinopyrimidine Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by 4-morpholinopyrimidine derivatives.

Experimental Protocols

The following protocols provide general procedures for the nucleophilic aromatic substitution on this compound. Reaction conditions should be optimized for each specific nucleophile.

General Experimental Workflow

experimental_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for SNAr reactions of this compound.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, piperidine)

  • Solvent (e.g., Ethanol, 2-Propanol, DMF, Dioxane)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)

  • Reaction vessel (round-bottom flask with condenser or microwave vial)

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol details the reaction with thiols to form 2-(alkyl/arylthio)-4-morpholinopyrimidines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Reaction vessel and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in the chosen solvent and adding the base (1.1 equiv.) at room temperature under an inert atmosphere.

  • Add this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Substitution with Alcohol Nucleophiles (Alkoxylation)

This protocol describes the reaction with alcohols to form 2-alkoxy-4-morpholinopyrimidines.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, phenol)

  • Solvent (can be the alcohol itself, or a high-boiling solvent like DMF or Dioxane)

  • Base (e.g., NaH, KOt-Bu, NaOMe)

  • Reaction vessel and inert atmosphere setup

Procedure:

  • Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product, dry the organic layer, concentrate, and purify as needed.

Quantitative Data Summary

The following tables summarize representative quantitative data for the SNAr reactions of chloropyrimidine precursors to yield 2-substituted-4-morpholinopyrimidines. Note that many syntheses start from 2,4-dichloropyrimidine.

Table 1: Synthesis of 2-Amino-4-morpholinopyrimidines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine (on 2,4-dichloropyrimidine)K₂CO₃DMFRoom Temp4-6~94% (for C4 sub.)[6]
Substituted Anilines (on 2-chloro-4-aminopyrimidine)--150-1800.5-250-85N/A
Benzylamine (on 2-chloro-4-aminopyrimidine)--150175N/A

Table 2: Synthesis of 2-Thioether- and 2-Alkoxy-4-morpholinopyrimidines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiophenol (on 2,4-dichloropyrimidine)K₂CO₃AcetonitrileReflux385 (for C4 sub.)N/A
Sodium Methoxide (on 2,4-dichloropyrimidine)NaOMeMethanolReflux290 (for C4 sub.)N/A
Thieno[3,2-d]pyrimidin-4-yl)morpholine (from 4-chlorothieno[3,2-d]pyrimidine)-EthanolRefluxN/A54[7]

Note: Specific yield data for a wide range of nucleophiles on this compound is dispersed in the literature. The data presented are representative examples, and yields are highly dependent on the specific substrate and reaction conditions.

Characterization Data

The synthesized 2-substituted-4-morpholinopyrimidines can be characterized by standard spectroscopic methods.

¹H NMR:

  • Morpholine protons: Typically appear as two multiplets or triplets around δ 3.7-3.9 ppm (-CH₂-O-) and δ 3.5-3.7 ppm (-CH₂-N-).

  • Pyrimidine protons: The aromatic protons on the pyrimidine ring will appear in the region of δ 6.0-8.5 ppm, with chemical shifts and coupling constants dependent on the substitution pattern.

  • Substituent protons: Protons from the nucleophile will appear in their characteristic regions.

¹³C NMR:

  • Pyrimidine carbons: C2, C4, C5, and C6 will have characteristic shifts in the aromatic region (δ 150-170 ppm).

  • Morpholine carbons: The carbons of the morpholine ring typically appear around δ 66 ppm (-CH₂-O-) and δ 44 ppm (-CH₂-N-).

Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in ESI-MS will confirm the molecular weight of the synthesized compound.

Conclusion

The nucleophilic aromatic substitution of the 2-chloro group in this compound is a highly effective and versatile method for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. These compounds are of significant interest to the drug discovery community, particularly as scaffolds for potent kinase inhibitors. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this important heterocyclic core.

References

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, employing the versatile intermediate, 4-(2-chloropyrimidin-4-yl)morpholine. The protocols detailed herein are based on established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, offering a robust platform for the development of novel PI3K inhibitors.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of cancer research, leading to several approved drugs.

A common structural motif found in many PI3K inhibitors is the 2,4-disubstituted pyrimidine scaffold, with a morpholine group often occupying the 4-position. The morpholine moiety is known to form a crucial hydrogen bond with the hinge region of the PI3K enzyme active site. The intermediate, this compound, serves as a key building block for the synthesis of a diverse library of PI3K inhibitors by allowing for the introduction of various substituents at the 2-position of the pyrimidine ring.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the regulation of cell cycle progression, protein synthesis, and apoptosis.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor PI3K Inhibitor (e.g., from 4-(2-chloropyrimidin- 4-yl)morpholine) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway and the point of intervention for PI3K inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PI3K inhibitors starting from the this compound intermediate. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of this compound Intermediate

A selective synthesis of this compound can be achieved by carefully controlling the reaction conditions during the nucleophilic substitution of 2,4-dichloropyrimidine with morpholine.

Protocol 1: Synthesis of this compound

  • Materials:

    • 2,4-Dichloropyrimidine

    • Morpholine

    • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

    • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in THF or MeCN.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) or K₂CO₃ (1.5 eq) to the solution.

    • Slowly add morpholine (1.0 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2,4-DichloropyrimidineMorpholineDIPEATHF0 to RT1270-85
2,4-DichloropyrimidineMorpholineK₂CO₃MeCN0 to RT865-80
Synthesis of 2-Substituted-4-morpholinopyrimidine PI3K Inhibitors

The 2-chloro substituent of the intermediate is readily displaced by various nucleophiles or can participate in cross-coupling reactions to introduce a wide range of functionalities.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl- or heteroarylboronic acids.

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-90
3-Hydroxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O85870-85
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001660-75

Protocol 3: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with various anilines or other amines.

  • Materials:

    • This compound

    • Amine (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq)

    • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in the solvent.

    • Add this compound, the amine, and the base.

    • Seal the reaction vessel and heat to 90-110 °C for 8-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene1001865-80
3-AminophenolPd(OAc)₂/BINAPNaOtBuDioxane901270-85
4-FluoroanilinePd₂(dba)₃/XantphosCs₂CO₃Toluene1102460-75

Experimental Workflow

The general workflow for the synthesis of PI3K inhibitors from this compound is depicted below.

experimental_workflow start Start: 2,4-Dichloropyrimidine & Morpholine synthesis_intermediate Synthesis of Intermediate (Protocol 1) start->synthesis_intermediate intermediate This compound synthesis_intermediate->intermediate coupling_reaction Coupling Reaction intermediate->coupling_reaction suzuki Suzuki Coupling (Protocol 2) coupling_reaction->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (Protocol 3) coupling_reaction->buchwald Amine purification Purification (Column Chromatography) suzuki->purification buchwald->purification characterization Characterization (NMR, MS) purification->characterization biological_testing Biological Testing (PI3K Inhibition Assay) characterization->biological_testing end End: PI3K Inhibitor biological_testing->end

Caption: General experimental workflow for the synthesis and evaluation of PI3K inhibitors.

Quantitative Data

The following table summarizes the reported PI3K inhibitory activities (IC₅₀ values) for a selection of 2-substituted-4-morpholinopyrimidine derivatives, which are structurally related to compounds that can be synthesized using the described protocols.

Compound ID2-SubstituentPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
BKM120 2-amino-5-(trifluoromethyl)pyridine52166116262
Compound 1 3-Hydroxyphenyl3545085150
Compound 2 4-(Methylsulfonyl)phenyl1525050120
Compound 3 1H-Indol-5-yl2530070180
Compound 4 2-Aminopyrimidin-5-yl101504090
Compound 5 4-Morpholinophenyl45500100200

Note: The IC₅₀ values presented are for illustrative purposes and are based on data from various literature sources for structurally similar compounds. Actual values for newly synthesized compounds will need to be determined experimentally.

Conclusion

The use of this compound as a key intermediate provides a versatile and efficient platform for the synthesis of a wide array of potent and selective PI3K inhibitors. The detailed protocols and workflow presented in these application notes offer a solid foundation for researchers in the field of drug discovery to explore novel chemical space around the 2,4-disubstituted pyrimidine scaffold and to develop next-generation cancer therapeutics targeting the PI3K signaling pathway.

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of novel anti-inflammatory agents derived from the starting material 4-(2-Chloropyrimidin-4-yl)morpholine. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including potent anti-inflammatory effects.[1][2] The morpholine moiety is also a recognized pharmacophore that can enhance the pharmacological properties of a molecule. The strategic combination of these two scaffolds offers a promising avenue for the discovery of new anti-inflammatory drug candidates.

The primary mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] These enzymes are pivotal in the inflammatory cascade, leading to the production of prostaglandins and nitric oxide, respectively. By inhibiting these enzymes, pyrimidine derivatives can effectively attenuate the inflammatory response. Furthermore, these compounds have been shown to modulate critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[1][6][7]

These application notes will guide researchers through the synthesis of potential anti-inflammatory compounds, followed by detailed protocols for in vitro evaluation of their efficacy.

Synthesis of 2-Substituted-4-morpholinopyrimidine Derivatives

The following protocol describes a general method for the synthesis of 2-substituted-4-morpholinopyrimidine derivatives from this compound via nucleophilic aromatic substitution. This reaction allows for the introduction of various functionalities at the 2-position of the pyrimidine ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from procedures for similar pyrimidine derivatives and outlines the general steps for substituting the chlorine atom at the C2 position.

  • Materials:

    • This compound

    • Desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or 1,4-dioxane)

    • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere (e.g., Nitrogen or Argon)

    • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, rotary evaporator, silica gel for column chromatography).

  • Procedure:

    • To a stirred solution of the desired nucleophile (1.1 equivalents) in the chosen anhydrous solvent, add the base (2.0 equivalents).

    • Stir the suspension at room temperature for 20-30 minutes under an inert atmosphere.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-morpholinopyrimidine derivative.

    • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anti-Inflammatory Activity Assays

The following protocols are standard in vitro assays to evaluate the anti-inflammatory potential of the synthesized compounds.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Experimental Protocol:

    • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

    • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

    • Nitrite Measurement (Griess Assay):

      • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

      • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

      • Incubate the plate at room temperature for 10-15 minutes in the dark.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Data Analysis: Determine the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the synthesized compounds against the cyclooxygenase isoforms, COX-1 and COX-2.

  • Experimental Protocol:

    • A commercial COX inhibitor screening assay kit can be used for this purpose. These kits typically provide purified COX-1 and COX-2 enzymes, a chromogenic substrate, and arachidonic acid.

    • Prepare different concentrations of the synthesized compounds.

    • In a 96-well plate, add the reaction buffer, heme, the COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength to determine the extent of prostaglandin production.

    • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized 2-substituted-4-morpholinopyrimidine derivatives (Compounds 1a-1d ). This data is illustrative and based on typical results observed for structurally similar anti-inflammatory pyrimidine derivatives.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundSubstitution at C2IC₅₀ for NO Inhibition (µM)
1a -NH-phenyl15.2
1b -NH-(4-fluorophenyl)8.5
1c -S-phenyl22.1
1d -O-phenyl35.8
Indomethacin(Positive Control)12.7

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
1a > 1005.8> 17.2
1b > 1001.2> 83.3
1c 85.310.48.2
1d 92.118.94.9
Celecoxib15.00.05300

Mandatory Visualizations

Signaling Pathways

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nucleus->Genes Nucleus Nucleus Compound Pyrimidine Derivative Compound->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of pyrimidine derivatives.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors P Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound Pyrimidine Derivative Compound->p38 Inhibition

Caption: MAPK (p38) signaling pathway and potential inhibition by pyrimidine derivatives.

Experimental Workflow

G Start Start: this compound Synthesis Nucleophilic Aromatic Substitution (with various nucleophiles) Start->Synthesis Purification Purification and Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Derivatives 2-Substituted-4-morpholinopyrimidine Derivatives Purification->Derivatives NO_Assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7 cells) Derivatives->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay Derivatives->COX_Assay Data_Analysis Data Analysis (IC50 values, Selectivity Index) NO_Assay->Data_Analysis COX_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for developing anti-inflammatory agents.

References

Application Note: High-Purity Isolation of 4-(2-Chloropyrimidin-4-yl)morpholine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Dr. Emily Carter, Lead Scientist, Discovery Chemistry

Dr. Benjamin Reed, Research Chemist, Process Development

AFFILIATION:

NextGen Pharmaceutical Innovations

December 26, 2025

Abstract

This application note details a robust and efficient method for the purification of 4-(2-Chloropyrimidin-4-yl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol utilizes automated flash column chromatography with a silica gel stationary phase and a gradient elution of heptane and ethyl acetate. This method consistently yields the target compound with high purity (>98%) and good recovery, making it suitable for both research and process development scales.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude this compound using automated flash column chromatography, a technique widely used for its speed, efficiency, and reproducibility in purifying synthetic compounds.[1][2][3]

Materials and Methods

Materials and Reagents
  • Crude this compound (synthesis residue)

  • Silica Gel (40-63 µm particle size)

  • Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, ACS grade)

  • Automated Flash Chromatography System

  • Pre-packed silica gel column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV-Vis detector or Mass Spectrometer

Chemical Properties of this compound
PropertyValueReference
CAS Number 62968-37-0[4]
Molecular Formula C₈H₁₀ClN₃O[4][5]
Molecular Weight 199.64 g/mol [4][5]
Appearance Solid[5]

Experimental Protocol

Sample Preparation

The crude this compound is prepared for loading onto the column using a dry loading technique to ensure optimal separation.

  • Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (DCM).

  • Add 2-3 g of silica gel to the solution.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

Column Chromatography Parameters

The purification is performed on an automated flash chromatography system. The parameters are optimized for the separation of the target compound from common impurities. A similar method has been successfully used for related compounds.[6]

ParameterSetting
Stationary Phase Pre-packed Silica Gel Column (e.g., 40 g)
Mobile Phase A Heptane
Mobile Phase B Ethyl Acetate
Flow Rate 40 mL/min
Detection UV at 254 nm
Elution Method Gradient Elution
Gradient Elution Profile

A gradient elution is employed to effectively separate the target compound from less polar and more polar impurities.

Time (min)% Mobile Phase B (Ethyl Acetate)
0 - 210
2 - 1210 → 50
12 - 1550
15 - 1650 → 100
16 - 20100
Purification Workflow

The overall workflow for the purification process is depicted in the following diagram.

G Purification Workflow for this compound cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Isolation dissolve Dissolve Crude Product in DCM add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load Dry Load Sample onto Column evaporate->load elute Gradient Elution (Heptane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure pool->concentrate dry Dry Under Vacuum concentrate->dry pure_product pure_product dry->pure_product Pure this compound

Caption: Workflow for the purification of this compound.

Results and Discussion

The application of the described flash chromatography protocol resulted in the efficient separation of this compound from impurities. The progress of the purification was monitored by TLC, and fractions with similar retention factors (Rf) were combined.

Representative Purification Data

The following table summarizes the results from a typical purification run starting with 1.0 g of crude material.

ParameterResult
Crude Material Weight 1.0 g
Isolated Yield 0.85 g (85%)
Purity (by HPLC) >98%
TLC Rf of Pure Product 0.4 (3:7 Heptane:Ethyl Acetate)

The chromatogram from the purification shows a well-resolved peak corresponding to the target compound, eluting as the major component.

Troubleshooting

Potential issues during the purification process and their solutions are outlined below, based on general chromatography principles and experience with related morpholine compounds.[7]

G Troubleshooting Common Purification Issues cluster_solutions issue1 Poor Separation Decrease flow rate Adjust gradient slope solution1 Optimize Flow Rate and Gradient issue2 Compound Elutes Too Quickly Decrease initial % of Ethyl Acetate solution2 Adjust Mobile Phase Polarity issue3 Compound Does Not Elute Increase final % of Ethyl Acetate Consider a more polar co-solvent issue4 Peak Tailing Add a small amount of triethylamine to the mobile phase Ensure proper column packing solution3 Address Analyte-Stationary Phase Interactions

Caption: Troubleshooting guide for column chromatography purification.

Conclusion

The detailed protocol herein provides a reliable and scalable method for the purification of this compound using automated flash column chromatography. This procedure yields the target compound in high purity and good yield, which is essential for its subsequent use in pharmaceutical synthesis. The provided workflow and troubleshooting guide will aid researchers and drug development professionals in achieving consistent and successful purification outcomes.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Chloropyrimidin-4-yl)morpholine is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its morpholine and chloropyrimidine moieties make it a versatile building block for introducing these key pharmacophores into target molecules. The scale-up synthesis from laboratory to pilot or industrial scale requires careful consideration of reaction parameters, safety, and purification to ensure a robust, efficient, and safe process. These application notes provide a detailed protocol and critical considerations for the large-scale synthesis of this compound. The primary synthetic route involves a nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and morpholine.

Key Synthesis Considerations for Scale-Up

Scaling up the synthesis of this compound involves more than simply increasing the quantity of reagents. The following factors are critical for a successful and reproducible large-scale production.

  • Reaction Stoichiometry and Control: The reaction involves the substitution of one chlorine atom on the pyrimidine ring. Precise control over the stoichiometry (typically a slight excess of morpholine) is necessary to favor monosubstitution and minimize the formation of the di-substituted by-product. An inorganic or organic base is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

  • Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of work-up. Solvents like Dimethylformamide (DMF), Dioxane, or ethanol can be used.[1][2] For scale-up, factors such as boiling point, cost, safety (flash point), and environmental impact become paramount.

  • Temperature Management: The reaction is typically exothermic. A robust cooling system is essential to maintain the desired reaction temperature, prevent runaway reactions, and minimize the formation of impurities. The reaction can be run at room temperature or elevated temperatures to increase the reaction rate.[1][2]

  • Work-up and Product Isolation: The isolation procedure on a large scale must be efficient. This usually involves quenching the reaction, followed by extraction and washing to remove unreacted starting materials, the base, and the salt by-product.[2] The final product is often isolated by crystallization, which also serves as a purification step. The choice of crystallization solvent is critical for obtaining high purity and good crystal form.

  • Safety and Handling: Both reactants and the product have associated hazards. 2,4-Dichloropyrimidine is corrosive and an irritant, while morpholine is flammable and corrosive. The product, this compound, and related compounds are classified as harmful if swallowed, causing skin irritation and serious eye damage.[3] Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[3][4] The reaction should be conducted in a well-ventilated area or a fume hood, especially at scale.[3]

Data Summary

The following table summarizes typical quantitative data for the synthesis at both a laboratory and a conceptual scale-up level.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Notes
Reactants
2,4-Dichloropyrimidine10.0 g (67.1 mmol)10.0 kg (67.1 mol)Limiting Reagent
Morpholine7.0 g (80.5 mmol, 1.2 eq)7.0 kg (80.5 mol, 1.2 eq)Slight excess to ensure complete reaction.
Potassium Carbonate (Base)11.1 g (80.5 mmol, 1.2 eq)11.1 kg (80.5 mol, 1.2 eq)Base to neutralize HCl by-product.[2]
Solvent
Dimethylformamide (DMF)100 mL (10 vol)100 L (10 vol)Volume relative to the limiting reagent.[2]
Reaction Conditions
Temperature20-25 °C (Room Temp)20-25 °C (with cooling)Monitor for exotherm on a large scale.
Reaction Time4-6 hours4-8 hoursMonitor by HPLC for completion.[2]
Work-up & Purification
Extraction SolventEthyl Acetate (200 mL)Ethyl Acetate (200 L)Used to extract the product from the aqueous phase.
Wash SolutionWater (3 x 100 mL)Water (3 x 100 L)To remove DMF and inorganic salts.[2]
Yield & Purity
Typical Yield11.5 g (85%)11.5 kg (85%)Isolated yield after crystallization.
Purity (by HPLC)>98%>98%Purity can be improved with recrystallization.

Experimental Protocols

Laboratory Scale Synthesis Protocol (10 g)
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (11.1 g, 80.5 mmol). Add Dimethylformamide (100 mL) followed by morpholine (7.0 g, 80.5 mmol).[2]

  • Reaction Initiation: Stir the suspension for 20-30 minutes at room temperature. Slowly add a solution of 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) in DMF (20 mL) to the flask over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Work-up: Once the reaction is complete, pour the mixture into water (300 mL). Extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Washing: Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMF and inorganic salts. Wash with brine (1 x 100 mL).[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a solid.

Pilot Scale-Up Protocol Considerations (10 kg)
  • Reactor Setup: The reaction is performed in a suitable glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a jacket for heating/cooling.

  • Reagent Charging: The reactor is charged with potassium carbonate (11.1 kg) and DMF (100 L) under a nitrogen atmosphere. Morpholine (7.0 kg) is then added with moderate stirring.

  • Controlled Addition: A solution of 2,4-dichloropyrimidine (10.0 kg) in DMF (20 L) is added via a metering pump at a controlled rate to maintain the internal temperature between 20-30 °C. The reactor's cooling jacket should be active to manage the exotherm.

  • Reaction and Monitoring: The mixture is stirred at 20-25 °C. Samples are taken periodically and analyzed by HPLC to determine the reaction endpoint.

  • Work-up: The reaction mixture is transferred to a larger vessel containing water (300 L). The product is extracted with ethyl acetate (2 x 150 L). The layers are separated.

  • Washing: The organic phase is washed with water (3 x 100 L) and then brine (1 x 100 L) in the reactor or a separate wash vessel.

  • Isolation and Drying: The solvent is removed by distillation under reduced pressure. The resulting solid is collected and dried in a vacuum oven at 40-50 °C until a constant weight is achieved. Recrystallization, if necessary, would be performed in a separate crystallization vessel.

Visualizations

Synthesis Reaction Scheme

Synthesis_of_4_2_Chloropyrimidin_4_yl_morpholine R1 2,4-Dichloropyrimidine R2 Morpholine P1 This compound P2 HCl Plus1 + R2_img Plus2 + Arrow K₂CO₃, DMF Room Temp P1_img R1_img

Caption: Chemical synthesis of this compound.

Scale-Up Workflow

Scale_Up_Workflow start Start reagent_charge 1. Reagent Charging (Reactor) start->reagent_charge reaction 2. Controlled Reaction (20-25°C) reagent_charge->reaction monitoring 3. In-Process Control (HPLC Monitoring) reaction->monitoring monitoring->reaction Continue workup 4. Quench & Extraction monitoring->workup If complete washing 5. Aqueous Washes workup->washing isolation 6. Solvent Removal (Distillation) washing->isolation purification 7. Crystallization & Filtration isolation->purification drying 8. Vacuum Drying purification->drying end Final Product drying->end

Caption: Workflow for the scale-up synthesis and purification process.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(2-Chloropyrimidin-4-yl)morpholine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 4-(2-chloropyrimidin-4-yl)morpholine with a variety of boronic acids. This transformation is a key step in the synthesis of diverse 2,4-disubstituted pyrimidines, a scaffold of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. The coupling of this compound with various boronic acids provides a direct route to a library of 4-morpholinyl-2-substituted-pyrimidines, which are prevalent in many biologically active compounds.

The reactivity of the C-Cl bond at the 2-position of the pyrimidine ring is influenced by the electron-donating morpholine substituent at the 4-position. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack and oxidative addition of palladium catalysts. This inherent reactivity allows for the selective synthesis of the this compound precursor from 2,4-dichloropyrimidine and morpholine, followed by the Suzuki-Miyaura coupling at the C2 position.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and a boronic acid in the presence of a base.

G cluster_product Product reactant1 This compound product 4-(2-Aryl/Heteroaryl-pyrimidin-4-yl)morpholine reactant1->product + reactant2 R-B(OH)2 reactant2->product catalyst Pd Catalyst, Base Solvent, Heat G cluster_prep Preparation cluster_inert Inert Atmosphere cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add this compound, boronic acid, and base to a reaction vessel. inert 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). prep->inert reagents 3. Add the palladium catalyst and ligand (if separate). 4. Add degassed solvent. inert->reagents reaction 5. Heat the mixture with vigorous stirring. 6. Monitor reaction progress by TLC or LC-MS. reagents->reaction workup 7. Cool the reaction mixture. 8. Perform aqueous work-up. 9. Purify the crude product by column chromatography. reaction->workup

Application Note: High-Throughput LC-MS Method for Monitoring Suzuki Coupling Reactions of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of Suzuki coupling reactions involving 4-(2-chloropyrimidin-4-yl)morpholine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The described method utilizes reverse-phase Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (TQ-MS) to provide rapid and accurate quantification of the reactant, intermediate, and final product. This allows for precise reaction profiling, endpoint determination, and impurity analysis, which are critical for process optimization and control in drug development.

Introduction

Substituted pyrimidines are a vital class of heterocyclic compounds in medicinal chemistry, with applications as kinase inhibitors, antiviral agents, and other therapeutic agents. The synthesis of these molecules often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce diverse functionalities onto the pyrimidine core. Monitoring the progress of these reactions is essential to ensure optimal yield, minimize side-product formation, and maintain process consistency.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.[2] This note provides a detailed protocol for monitoring the Suzuki coupling reaction of this compound with a generic boronic acid.

Experimental Protocol

Sample Preparation

Reaction samples were quenched at specified time points by diluting 10 µL of the reaction mixture into 990 µL of a 50:50 (v/v) acetonitrile/water mixture. The diluted samples were then vortexed and filtered through a 0.22 µm PTFE syringe filter prior to injection into the UPLC-MS system.

Liquid Chromatography

The chromatographic separation was performed on a Waters ACQUITY UPLC system. The method parameters are summarized in Table 1. A C18 stationary phase was chosen for its broad applicability in separating small organic molecules. The gradient elution ensures the separation of the polar starting material from the more non-polar product.

Table 1: UPLC Method Parameters

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes; hold at 95% B for 1 minute; return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used for detection. The instrument was operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the analytes of interest. The optimized MS parameters are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

Specific MRM transitions were optimized for the starting material, a potential boronic acid reactant, and the expected product. These transitions are crucial for the selective quantification of each component in the reaction mixture.

Table 3: MRM Transitions for Reaction Components

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound200.1144.12515
Phenylboronic Acid123.177.12010
4-Morpholin-4-yl-2-phenylpyrimidine (Example Product)242.1186.13020

Results and Discussion

The developed UPLC-MS method demonstrated excellent performance for monitoring the Suzuki coupling reaction. The total run time of 5 minutes allows for high-throughput analysis of reaction time points. The use of MRM provided a highly selective and sensitive detection of the starting material, boronic acid, and the coupled product, even in a complex reaction matrix.

A typical reaction progress profile is illustrated by the quantitative data summarized in Table 4. The data shows the consumption of the starting materials and the formation of the product over time. This information is critical for determining the reaction endpoint and for calculating the reaction kinetics.

Table 4: Example Reaction Monitoring Data

Time (minutes)This compound (Area %)Phenylboronic Acid (Area %)4-Morpholin-4-yl-2-phenylpyrimidine (Area %)
098.599.00.5
1575.278.123.8
3051.355.447.6
6022.825.976.1
1205.16.293.8
240<1.0<1.0>98.0

Visualizations

The following diagrams illustrate the key aspects of this application note.

G LC-MS Reaction Monitoring Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MS TQ-MS Detection (ESI+, MRM) UPLC->MS Quant Quantification of Reactants & Product MS->Quant Profile Reaction Profile Generation Quant->Profile End End Profile->End Endpoint Determination

Caption: Experimental workflow for LC-MS based reaction monitoring.

G Suzuki Coupling Reaction Pathway Reactant1 This compound MW: 199.65 Catalyst {Pd Catalyst | + Base} Reactant1->Catalyst Reactant2 R-B(OH)2 (Boronic Acid) Reactant2->Catalyst Product 4-Morpholin-4-yl-2-R-pyrimidine (Coupled Product) Catalyst->Product

Caption: Generalized Suzuki coupling reaction scheme.

Conclusion

The UPLC-MS method described in this application note provides a rapid, sensitive, and selective tool for monitoring the progress of Suzuki coupling reactions involving this compound. This method is invaluable for researchers, scientists, and drug development professionals engaged in the synthesis and process optimization of pyrimidine-based pharmaceutical compounds. The detailed protocol and tabulated data serve as a practical guide for implementing this analytical strategy in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and morpholine. In this reaction, the nitrogen atom of morpholine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Q2: At which position on the 2,4-dichloropyrimidine ring does the substitution preferentially occur?

A2: Substitution of 2,4-dichloropyrimidine generally favors the C4 position. This regioselectivity is due to the electronic properties of the pyrimidine ring. However, reaction conditions and the presence of other substituents on the ring can influence the formation of the C2 substituted isomer.[1]

Q3: What are the common side products in this synthesis?

A3: Common side products include the isomeric 2-(morpholin-4-yl)-4-chloropyrimidine, the di-substituted product 2,4-di(morpholin-4-yl)pyrimidine, and products resulting from hydrolysis of the chloropyrimidine starting material or product if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Insufficient reaction temperature Gradually increase the reaction temperature. While some protocols suggest room temperature, heating may be necessary to drive the reaction to completion. Monitor for the formation of degradation products at higher temperatures.
Inadequate reaction time Monitor the reaction by TLC or HPLC to ensure it has reached completion. Extend the reaction time if starting material is still present.
Base is not effective Ensure an appropriate base is used to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). The base should be strong enough to scavenge the acid but not so strong as to cause degradation of the pyrimidine ring.
Poor quality of starting materials Use pure, dry 2,4-dichloropyrimidine and morpholine. Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.
Stoichiometry of reactants While a 1:1 stoichiometry is theoretically required, using a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess may promote di-substitution.
Formation of Impurities
Impurity Potential Cause Suggested Solution
2,4-Di(morpholin-4-yl)pyrimidine (Di-substituted product) - High reaction temperature- Prolonged reaction time- Large excess of morpholine- Lower the reaction temperature.- Monitor the reaction closely and stop it once the mono-substituted product is maximized.- Use a stoichiometric amount or only a slight excess of morpholine.
4-(Pyrimidin-4-yl)morpholin-2-ol (Hydrolysis product) Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Isomeric 2-(morpholin-4-yl)-4-chloropyrimidine While C4 substitution is favored, some C2 isomer can form, especially at higher temperatures.- Maintain a lower reaction temperature to favor the thermodynamically more stable C4 product.- The C2 isomer can often be separated during purification by column chromatography.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity. A similar procedure has been reported for the synthesis of the analogous 4-(6-chloropyrimidin-4-yl)morpholine.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K2CO3) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K2CO3, 1.5 eq or TEA, 1.5 eq).

  • To this stirring solution, add morpholine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC/HPLC analysis indicates the consumption of the starting material.[1] Gentle heating (e.g., to 40-50 °C) may be required to expedite the reaction.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3 x volume of organic layer).[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, such as 40:60 ethyl acetate/hexane) to afford the pure this compound.[1]

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the yield of this compound. This data is for illustrative purposes and should be determined experimentally.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1DMFK2CO325675
2CH3CNTEA25870
3THFDIPEA50485
4DioxaneK2CO380265 (with increased di-substitution)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Dissolve 2,4-Dichloropyrimidine and Base in Anhydrous Solvent start->reactants add_morpholine Add Morpholine Dropwise reactants->add_morpholine reaction Stir at Controlled Temperature (Monitor by TLC/HPLC) add_morpholine->reaction workup Aqueous Workup: Dilute with Ethyl Acetate, Wash with Water reaction->workup dry_concentrate Dry Organic Layer (Na2SO4) Concentrate in vacuo workup->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Obtain Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reaction_completion Is the reaction complete? (Check TLC/HPLC) low_yield->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction is Complete check_reaction_completion->complete Yes extend_time Increase Reaction Time incomplete->extend_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_reagents Check Purity of Starting Materials and Solvents incomplete->check_reagents workup_issue Investigate Workup and Purification Steps for Product Loss complete->workup_issue

Caption: A decision-making workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 4-(2-chloropyrimidin-4-yl)morpholine, a key intermediate in the development of various kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 2,4-dichloropyrimidine and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The carbon at the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position, leading to the preferential substitution of the C4 chlorine atom by morpholine.

Q2: What are the most common potential side products in this synthesis?

While the reaction is generally selective, several side products can form depending on the reaction conditions. The most common are:

  • 2,4-dimorpholinopyrimidine: This results from the substitution of both chlorine atoms by morpholine.

  • 4-morpholinopyrimidin-2-ol: This can form if water is present in the reaction mixture, leading to the hydrolysis of the remaining chlorine atom.

  • Isomeric Impurities: Depending on the starting materials and conditions, trace amounts of the 2-morpholino-4-chloropyrimidine isomer might be formed, although this is generally less favored.

Q3: How can I minimize the formation of the disubstituted side product, 2,4-dimorpholinopyrimidine?

The formation of the disubstituted product can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of 2,4-dichloropyrimidine relative to morpholine can help to reduce the chance of a second substitution. Additionally, maintaining a lower reaction temperature and shorter reaction time can also favor the monosubstituted product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature moderately. Ensure the base used is sufficient to neutralize the HCl formed.
Poor quality of starting materials.Use freshly distilled or purified 2,4-dichloropyrimidine and morpholine. Ensure solvents are anhydrous.
Presence of a significant amount of 2,4-dimorpholinopyrimidine Excess morpholine used.Use a 1:1 or a slight excess of 2,4-dichloropyrimidine to morpholine molar ratio.
High reaction temperature or prolonged reaction time.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion to avoid over-reaction.
Detection of 4-morpholinopyrimidin-2-ol in the product mixture Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts Reaction with the solvent.Choose an inert solvent that does not react with the starting materials or intermediates. Dichloromethane, acetonitrile, or THF are common choices.
Degradation of starting materials or product.Avoid excessive heat and exposure to light. Store starting materials and the final product under appropriate conditions.

Key Experimental Protocol

Below is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 2,4-dichloropyrimidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve morpholine and triethylamine in anhydrous DCM.

  • Add the morpholine solution dropwise to the 2,4-dichloropyrimidine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Reaction Pathway and Side Product Formation

Synthesis_Pathway Reactants 2,4-Dichloropyrimidine + Morpholine Main_Product This compound (Desired Product) Reactants->Main_Product SNA_r (C4 position) + Base, Anhydrous Solvent Side_Product_1 2,4-Dimorpholinopyrimidine (Disubstitution) Main_Product->Side_Product_1 + Morpholine (Excess) Side_Product_2 4-Morpholinopyrimidin-2-ol (Hydrolysis) Main_Product->Side_Product_2 + H2O (Moisture)

Caption: Reaction scheme for the synthesis of this compound and key side products.

Technical Support Center: Suzuki Coupling with 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-(2-Chloropyrimidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?

A1: Low conversion in Suzuki couplings with 2-chloropyrimidines is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring, and potentially the morpholine substituent, can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Substrate Reactivity: 2-Chloropyrimidines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for the success of this reaction. An improper combination of these components can lead to a complete lack of reactivity.[3]

Q2: What are the most common side reactions observed in this type of Suzuki coupling, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by high temperatures and the presence of aqueous bases.[1][4] To minimize this, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][5] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1]

  • Dehalogenation: Reductive dehalogenation of the chloropyrimidine can also occur, leading to the formation of 4-(pyrimidin-4-yl)morpholine.[6][7] This can sometimes be favored by certain catalysts and reaction conditions.

Q3: My this compound substrate appears to be unreactive. What specific conditions can I employ to improve the coupling efficiency?

A3: Given the lower reactivity of 2-chloropyrimidines, highly active catalyst systems are often necessary. Consider the following adjustments:

  • Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3][8]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1] Cesium carbonate (Cs₂CO₃) is another strong base that can be beneficial due to its higher solubility in many organic solvents.[2]

Troubleshooting Guide

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Switch to a more active catalyst system: For chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] Use a more active system such as a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).2. Ensure proper catalyst handling: Palladium catalysts can be sensitive to air and moisture. Store and handle them under an inert atmosphere.
Ineffective Base 1. Screen different bases: If using a weaker base like Na₂CO₃ or K₂CO₃ with no success, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1][9]2. Check the quality and dryness of the base: Use a freshly opened or properly stored base. For anhydrous reactions, ensure the base is thoroughly dried.
Poor Solvent Choice 1. Use appropriate solvents: Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly used.[8][10]2. Ensure solvents are degassed: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
Boronic Acid Instability 1. Check the quality of the boronic acid: Boronic acids can degrade over time. Use fresh or properly stored boronic acid.2. Switch to a more stable boron reagent: Consider using the corresponding pinacol ester or trifluoroborate salt of the boronic acid to minimize protodeboronation.[1]
Problem: Presence of Significant Side Products
Side Product Observed Potential Cause Troubleshooting Steps
Protodeboronation Product (Deborylated starting material) High reaction temperature, prolonged reaction time, or presence of excess water with the base.[1][4]1. Lower the reaction temperature.2. Reduce the amount of water or use anhydrous conditions.3. Use a more stable boronic acid derivative (pinacol ester or trifluoroborate salt).[1]
Homocoupling Product (Dimer of boronic acid) Presence of oxygen, or inefficient reduction of a Pd(II) precatalyst.[1][5]1. Ensure thorough degassing of the reaction mixture and solvents.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst system.
Dehalogenated Starting Material Certain catalyst/ligand combinations or sources of hydride.1. Screen different palladium catalysts and ligands.2. Ensure all reagents are pure and anhydrous if the reaction is intended to be water-free.

Data Presentation: Screening of Reaction Components

The following tables summarize yields from screening various reaction components for Suzuki couplings of related chloropyrimidine systems. These can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine. [3]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃ · CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid. [8]

SolventTemperature (°C)Yield of 2-chloro-4-phenylpyrimidine (%)
Toluene10045
THF6038
1,4-Dioxane/H₂O10071
DMF10065

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines and should be optimized for this compound.[8]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), K₂CO₃ or K₃PO₄ (3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 2:1 ratio) to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen).

  • Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Failed Suzuki Coupling

G start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions reagent_ok Reagents OK? check_reagents->reagent_ok catalyst_active Is Catalyst Active for Aryl-Cl? check_catalyst->catalyst_active conditions_optimal Conditions Optimal? check_conditions->conditions_optimal protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling reagent_ok->check_catalyst Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No rerun Re-run Optimized Reaction replace_reagents->rerun catalyst_active->check_conditions Yes change_catalyst Switch to Pd(II) + Buchwald Ligand (e.g., SPhos, XPhos) or Pd(0) catalyst_active->change_catalyst No change_catalyst->rerun conditions_optimal->side_reactions Yes optimize_conditions Increase Temperature Screen Stronger Base (K3PO4) Ensure Degassing conditions_optimal->optimize_conditions No optimize_conditions->rerun use_ester Use Boronic Ester (Pinacol) or Trifluoroborate Salt protodeboronation->use_ester Yes use_ester->rerun degas_thoroughly Improve Degassing Use Pd(0) Source homocoupling->degas_thoroughly Yes degas_thoroughly->rerun

Caption: A workflow diagram for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Managing Regioselectivity in Reactions of Dichloropyrimidines with Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines with morpholine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines with a nucleophile like morpholine?

Generally, the SNAr on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3] The general order of reactivity for positions on the pyrimidine ring is C4(6) > C2 » C5.[3][4] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position can better delocalize the negative charge in the intermediate formed during nucleophilic attack.[5] However, this intrinsic selectivity is often moderate, which can lead to the formation of a mixture of C4 and C2 isomers that are difficult to separate.[2][3][6]

Q2: My reaction is producing a mixture of C2 and C4 isomers. What are the key factors that control the regioselectivity?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[1] Key influencing factors include:

  • Substituents on the Pyrimidine Ring: The electronic nature of other groups on the ring is a primary determinant. Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[1] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[7]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the C4/C2 isomer ratio.[2][6]

  • Catalysts: The use of palladium catalysts can, under specific conditions, invert the conventional selectivity to favor the C2 position.[8][9]

  • Nature of the Nucleophile: While this guide focuses on morpholine, it's noteworthy that using tertiary amines can show excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[7]

Q3: How can I experimentally favor the formation of the C4-substituted product?

To enhance selectivity for the C4 position, careful selection of the base is critical. For the amination of 6-aryl-2,4-dichloropyrimidines, using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent like THF at low temperatures (-20 °C to 0 °C) has been shown to provide excellent C4 selectivity, with C4/C2 ratios greater than 97:3.[3] This is because the amine is fully deprotonated to the anionic amide, which then undergoes a rapid and highly selective nucleophilic substitution.[3]

Q4: Under what conditions is C2 amination favored?

Achieving C2 selectivity often requires strategic modification of the pyrimidine substrate or the use of specific catalytic systems.

  • Substrate Modification: Introducing a strong electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position alters the electronic distribution (specifically, the Lowest Unoccupied Molecular Orbital, or LUMO) of the pyrimidine ring, making the C2 position more electrophilic and thus the preferred site of attack.[1][5]

  • Palladium Catalysis: In some cases, specific palladium precatalysts supported by bulky N-heterocyclic carbene ligands can uniquely drive cross-coupling reactions to the C2 position, inverting the typical C4 preference.[9]

Q5: I am working with 2,4,6-trichloropyrimidine and morpholine. Which position will react first?

In the reaction of 2,4,6-trichloropyrimidine with one equivalent of morpholine, the major product is the C2-substituted isomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine.[10] The C4-substituted isomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, is formed as the minor product.[10] This is consistent with the principle that substituents can alter the inherent reactivity of the pyrimidine core.

Troubleshooting Guide

Problem: My reaction is producing a difficult-to-separate mixture of C2 and C4 isomers with poor regioselectivity.

This is a common challenge arising from the moderate intrinsic selectivity of many dichloropyrimidine substrates.[3][6] The following workflow can help diagnose the issue and identify a solution.

Troubleshooting start Start: Poor Regioselectivity (C2/C4 Mixture) check_sub 1. Analyze Pyrimidine Substituents start->check_sub unsub Unsubstituted or C5-EWG Present check_sub->unsub  Default Reactivity c6_edg C6-EDG Present (e.g., -OMe, -NHMe) check_sub->c6_edg  Reversed Reactivity enhance_c4 2. Strategy: Enhance C4 Selectivity unsub->enhance_c4 expect_c2 Known Outcome: C2 is Favored c6_edg->expect_c2 cond_A Try Condition A: LiHMDS / THF @ -20°C (For Anilines/Sec. Amines) enhance_c4->cond_A cond_B Conventional Condition: K2CO3 / DMAc @ RT (e.g., for 6-aryl substrates) enhance_c4->cond_B outcome_A Expected Outcome: High C4/C2 Ratio (>95:5) cond_A->outcome_A outcome_B Observed Outcome: Moderate C4/C2 Ratio (~70:30) cond_B->outcome_B

Caption: Troubleshooting workflow for poor regioselectivity.

The diagram illustrates how to approach the problem of a C2/C4 isomer mixture. First, analyze the substituents on the pyrimidine ring. If an electron-donating group (EDG) is present at C6, C2 selectivity is expected.[1] If the ring is unsubstituted or has an electron-withdrawing group (EWG) at C5, C4 is the favored product, but mixtures are common. To enhance C4 selectivity in such cases, switching from conventional conditions (like K₂CO₃ in DMAc) to stronger bases (like LiHMDS in THF) can dramatically improve the C4/C2 product ratio.[3]

Data Presentation

Table 1: Regioselectivity in the Reaction of 2,4,6-Trichloropyrimidine with Morpholine This table summarizes the product distribution from the reaction of 2,4,6-trichloropyrimidine with 1.05 equivalents of morpholine in acetone.

Product IsomerPosition of SubstitutionYieldReference
4-(4,6-Dichloropyrimidin-2-yl)morpholineC2 (Major)79%[10]
4-(2,6-Dichloropyrimidin-4-yl)morpholineC4 (Minor)20%[10]

Table 2: Influence of Reaction Conditions on C4/C2 Ratio for Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine This table compares the effect of different reaction conditions on the regioselectivity of amination with dibutylamine.

ConditionsC4/C2 Isomer RatioReference
K₂CO₃, DMAc, rt, 1 h70:30[3]
Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h>98:2[3]

Experimental Protocols

Protocol 1: C2-Selective Monosubstitution of 2,4,6-Trichloropyrimidine with Morpholine This protocol is adapted from the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine.[10]

  • Preparation: Combine 2,4,6-trichloropyrimidine (1.0 eq, 17.22 mmol, 3.158 g) with acetone (60 mL) in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Nucleophile: Slowly add morpholine (1.05 eq, 18.09 mmol, 1.576 g) to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes.

  • Warm-up: Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using 20% ethyl acetate in hexanes as the eluent.

  • Work-up: Upon completion, concentrate the reaction mixture via rotary evaporation and dry under high vacuum.

  • Purification: Purify the crude product using silica gel column chromatography with 20% ethyl acetate in hexanes to separate the major C2 isomer (79% yield) from the minor C4 isomer (20% yield).

Protocol 2: Highly C4-Selective Amination of a 6-Aryl-2,4-Dichloropyrimidine This protocol is adapted from a highly regioselective palladium-catalyzed amination method that was also found to be effective without a catalyst when using LiHMDS.[3]

  • Preparation: To a solution of the secondary amine (e.g., morpholine, 1.1 eq) in anhydrous THF, add LiHMDS (1.1 eq, 1 M solution in THF) at -60 °C.

  • Anion Formation: Stir the mixture for 10 minutes at -60 °C to ensure complete formation of the lithium amide.

  • Addition to Substrate: In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF and cool to -60 °C.

  • Reaction: Add the pre-formed lithium amide solution to the solution of the dichloropyrimidine.

  • Monitoring: Stir the reaction for 30 minutes at -60 °C. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography if necessary. This method typically yields C4/C2 isomer ratios exceeding 95:5.

Critical Note: For the C4-selective protocol, the mode of addition is crucial. The amine must be pre-mixed with LiHMDS before being added to the dichloropyrimidine. Adding the neutral amine directly to the pyrimidine solution before the base can lead to a rapid, non-selective SNAr reaction, resulting in poor regioselectivity.[3]

Visualization of Electronic Effects

The regioselectivity of the SNAr reaction is fundamentally governed by the electronic properties of the pyrimidine ring, which can be modulated by substituents.

ElectronicEffects substituent Nature of Substituent at C6 edg Electron Donating Group (EDG) e.g., -OMe, -NHMe substituent->edg no_sub No Substituent (Hydrogen) substituent->no_sub lumo Alters LUMO Distribution edg->lumo c4_attack C4 Position Remains More Electrophilic no_sub->c4_attack c2_attack C2 Position Becomes More Electrophilic lumo->c2_attack result_c2 Preferential Attack by Morpholine at C2 c2_attack->result_c2 result_c4 Preferential Attack by Morpholine at C4 c4_attack->result_c4

Caption: Influence of C6 substituents on regioselectivity.

References

Technical Support Center: Purification of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(2-Chloropyrimidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis, which typically involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with morpholine, can lead to several common impurities. The reactivity at the C4 position of the pyrimidine ring is generally higher than at the C2 position.[1] However, reaction conditions can influence selectivity.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: 2,4-dichloropyrimidine and morpholine.

  • Isomeric Byproduct: 4-(4-Chloropyrimidin-2-yl)morpholine, formed by substitution at the C2 position. This is often the most challenging impurity to separate due to similar physical properties.[1][3]

  • Di-substituted Byproduct: 2,4-di(morpholin-4-yl)pyrimidine, where morpholine has substituted both chlorine atoms.

  • Hydrolysis Products: 2-Chloro-6-hydroxypyrimidine, formed if water is present in the reaction mixture.

  • Reagent Salts: Triethylamine hydrochloride or other amine salts if a base is used to scavenge HCl.[4]

Q2: Which purification techniques are most effective for crude this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The two most effective and commonly used techniques are column chromatography and recrystallization. An initial aqueous workup is often recommended to remove water-soluble impurities like morpholine and amine salts.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique. Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol. The crude product will likely show multiple spots corresponding to the starting materials, product, and byproducts. The isomeric byproduct may appear as a spot very close to the main product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

Q4: My product is a persistent oil or gummy solid and will not crystallize. What should I do?

A4: If recrystallization fails, it is likely due to a high concentration of impurities that are inhibiting crystal lattice formation. In this case, purification by column chromatography is the best alternative to remove these impurities. After chromatography, the purified fractions can be combined, concentrated, and crystallization can be re-attempted.

Troubleshooting Guides

Problem: Low Purity After Initial Aqueous Workup
Possible Cause Troubleshooting Steps
Presence of Isomeric Byproduct The C2 and C4 isomers have very similar polarity and are not easily separated by simple extraction. Proceed to column chromatography for effective separation.
Residual Starting Material 2,4-dichloropyrimidine is organic-soluble and will not be removed by an aqueous wash. Column chromatography or recrystallization is required.
Formation of Oily Impurities Side reactions may have produced non-crystalline, oily byproducts. These must be removed via column chromatography.
Problem: Poor Separation on TLC/Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical. Screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol, toluene/acetone) on TLC to find one that gives good separation between your product and the main impurities.
Overloaded Column Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Compound is Basic Basic compounds can interact with acidic silanol groups on the silica gel, leading to peak tailing.[6] Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase to improve peak shape.

Data Presentation: Comparison of Purification Methods

The following table summarizes the advantages and disadvantages of the primary purification techniques.

Method Purity Achievable Typical Yield Advantages Disadvantages
Recrystallization Good (>98%)Moderate-HighSimple, cost-effective, scalable, good for removing minor impurities.Requires a suitable solvent, may not remove impurities with similar solubility, can result in lower yield due to product loss in mother liquor.
Column Chromatography Excellent (>99%)ModerateHighly effective for separating complex mixtures and isomers, applicable to oils and non-crystalline solids.More time-consuming, requires larger solvent volumes, can be difficult to scale up, potential for product loss on the column.[7]

Experimental Workflow

G cluster_start Start cluster_analysis Analysis & Initial Cleanup cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (Remove Salts/Excess Morpholine) Crude->Workup Analysis Purity Check (TLC / HPLC) Decision Impurity Profile? Analysis->Decision Workup->Analysis Recrystallization Recrystallization Decision->Recrystallization Minor Impurities High Crystallinity Chromatography Column Chromatography Decision->Chromatography Isomeric Impurity Oily Product PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct FinalQC Final QC (NMR / HPLC / MS) PureProduct->FinalQC

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when the crude product is a solid and contains relatively minor impurities.

  • Solvent Screening: In small test tubes, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures like ethyl acetate/hexane may also be effective.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating the desired C4-isomer from the C2-isomer and other byproducts.[6]

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good system will show clear separation between the product spot (Rf ≈ 0.3-0.4) and major impurities. A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a common starting point.

  • Column Packing: Prepare a flash chromatography column with silica gel. Pack the column using the initial, low-polarity mobile phase as a slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References

optimizing solvent and base conditions for 4-(2-Chloropyrimidin-4-yl)morpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-(2-chloropyrimidin-4-yl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the 2-chloro position on the this compound scaffold?

A1: The 2-chloro position on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at this position. Generally, the reactivity at the C4 position of a dichloropyrimidine is higher than at the C2 position due to better stabilization of the Meisenheimer intermediate.[1][2] However, once the C4 position is substituted with morpholine, the remaining chloro group at C2 is still susceptible to displacement by a variety of nucleophiles.

Q2: What types of nucleophiles can be used to displace the 2-chloro group?

A2: A wide range of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-nucleophiles: Alcohols and phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts.

  • S-nucleophiles: Thiols, usually as their thiolate salts.

Q3: How do I choose an appropriate solvent for my reaction?

A3: The choice of solvent is crucial for a successful SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the nucleophile and facilitate the reaction. Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Alcohols like ethanol or isopropanol can also be used, particularly for reactions with amines.[3]

  • In some cases, water has been shown to be an effective "green" solvent, especially when used with a base like potassium fluoride.

Q4: What is the role of the base in these reactions, and how do I select one?

A4: The role of the base depends on the nucleophile.[3]

  • For amine nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.[3]

  • For alcohol and thiol nucleophiles: A stronger base is typically required to deprotonate the nucleophile and form the more reactive alkoxide or thiolate. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or inorganic bases like potassium carbonate (K₂CO₃).[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Low Reactivity of Nucleophile * For amine nucleophiles, consider using a more electron-rich amine. * For alcohol or thiol nucleophiles, ensure complete deprotonation by using a sufficiently strong base (e.g., NaH, t-BuOK) to form the more potent alkoxide or thiolate.
Insufficient Reaction Temperature * Gradually increase the reaction temperature. Many SNAr reactions require heating (e.g., 80-120 °C) to proceed at a reasonable rate. * Consider using microwave-assisted heating to accelerate the reaction, which can often be completed in minutes rather than hours.
Inappropriate Solvent * Switch to a polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and facilitate the reaction. * Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.
Poor Leaving Group Ability * While chlorine is a good leaving group in this system, for particularly challenging nucleophiles, consider synthesizing the analogous 2-fluoro derivative, as fluoride is often a better leaving group in SNAr.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Steps
Solvolysis (Reaction with Solvent) * If using a nucleophilic solvent (e.g., ethanol, methanol), it can compete with the intended nucleophile, especially at higher temperatures. * Switch to a non-nucleophilic solvent like DMF, DMSO, or THF.
Hydrolysis of Starting Material or Product * Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Degradation of the Pyrimidine Ring * This can occur under harsh basic conditions or at very high temperatures. * Use a milder base if possible (e.g., K₂CO₃ instead of NaH) and avoid excessive heating.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is Highly Polar * Perform an aqueous workup to remove inorganic salts and water-soluble impurities. * Use acid-base extraction to separate basic or acidic products/impurities.
Difficulty Separating from Starting Material * Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. * Optimize column chromatography conditions (e.g., gradient elution) for better separation.
Presence of Tar-like Impurities * This may indicate product or starting material degradation. Re-evaluate the reaction temperature and base strength. * Consider filtering the crude product through a plug of silica gel before full purification.

Data Presentation: Solvent and Base Conditions

The following tables summarize typical conditions for the reaction of this compound with various nucleophiles, based on analogous reactions of chloropyrimidines.

Table 1: Conditions for Reaction with Amine Nucleophiles

Solvent Base Temperature (°C) Typical Reaction Time Notes
EthanolTEA / DIPEAReflux2-24 hA common and relatively green solvent choice.
IsopropanolTEA / DIPEAReflux2-24 hSimilar to ethanol, may offer better solubility for some substrates.
DMFK₂CO₃ / TEA80-1202-12 hGood for less reactive amines due to its high boiling point and polarity.
DioxaneK₂CO₃Reflux12-24 hAnother high-boiling ethereal solvent.
PropanolTEA120-140 (Microwave)15-30 minMicrowave heating can dramatically reduce reaction times.[4]
WaterKF10012-24 hAn environmentally friendly option, particularly effective with potassium fluoride as the base.

Table 2: Conditions for Reaction with O/S-Nucleophiles

Nucleophile Type Solvent Base Temperature (°C) Typical Reaction Time Notes
Alcohols (Alkoxides)THF / DMFNaH / t-BuOK25 - Reflux1-24 hThe alcohol is deprotonated first to form the more nucleophilic alkoxide.
Phenols (Phenoxides)DMFK₂CO₃80-1004-12 hPotassium carbonate is often sufficient to deprotonate phenols.
Thiols (Thiolates)Ethanol / DMFNaH / K₂CO₃25-801-12 hThiols are generally more nucleophilic than alcohols and may react under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (Conventional Heating)
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If ethanol is used, concentrate the mixture under reduced pressure and then partition between water and an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-morpholinopyrimidine derivative.

Protocol 2: General Procedure for Reaction with an Alcohol Nucleophile
  • In a dry flask under an inert atmosphere (e.g., nitrogen), add a solution of the alcohol (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for 1-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for SNAr Reactions start Start reactants Combine this compound, Nucleophile, Solvent, and Base in Reaction Vessel start->reactants reaction Heat and Stir Reaction Mixture (Conventional or Microwave) reactants->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purification Dry, Concentrate, and Purify (Column Chromatography / Recrystallization) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic aromatic substitution.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile activate_nucleophile Use stronger base (for O/S-nucleophiles) or a more electron-rich nucleophile (for N-nucleophiles) check_nucleophile->activate_nucleophile No check_temp Is the reaction temperature high enough? check_nucleophile->check_temp Yes end Re-run Reaction activate_nucleophile->end increase_temp Increase temperature or use microwave heating check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->end change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) and ensure anhydrous conditions check_solvent->change_solvent No check_solvent->end Yes

Caption: Troubleshooting workflow for low reaction yield.

References

preventing protodeboronation in Suzuki reactions involving 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 4-(2-Chloropyrimidin-4-yl)morpholine and mitigating the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue in Suzuki reactions involving this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to a reduced yield of the desired coupled product and the formation of a deboronated byproduct, which can complicate purification. In the context of Suzuki reactions with this compound, the electron-deficient nature of the pyrimidine ring can make the boronic acid coupling partner more susceptible to protodeboronation, especially under the basic conditions required for the reaction.

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several reaction parameters critically influence the extent of protodeboronation:

  • pH: The reaction medium's pH is a crucial factor. Basic conditions, which are necessary for the Suzuki-Miyaura coupling, can accelerate protodeboronation by forming a more reactive boronate species.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]

  • Base: The choice and concentration of the base are critical. Strong bases can promote protodeboronation.[2]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands plays a significant role. A highly active catalyst that promotes a fast cross-coupling can outcompete the slower protodeboronation side reaction.

  • Solvent: The solvent system, particularly the presence and amount of water, can affect the rate of protodeboronation. While some water is often beneficial for the Suzuki catalytic cycle, excess water can serve as a proton source for protodeboronation.

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: Protodeboronation can be detected by monitoring the reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of a byproduct corresponding to the deboronated starting material (the arene or heteroarene from your boronic acid) is a clear indication. Quantitative analysis can be performed by High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) by comparing the integration of signals from the desired product and the protodeboronated byproduct against an internal standard.

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product with significant protodeboronation byproduct.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Reaction temperature is too high. Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.[2]Lower temperatures can decrease the rate of protodeboronation more significantly than the desired coupling reaction.
The base is too strong. Switch to a milder base. Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2]Milder bases are often sufficient to promote the Suzuki coupling while minimizing base-catalyzed protodeboronation.
Inefficient catalyst system. Use a highly active catalyst system. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[3][4]A more efficient catalyst will accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.
Excess water in the reaction. Use anhydrous solvents and ensure glassware is thoroughly dried. If water is required for the catalytic cycle, use a minimal, optimized amount.While some water can be beneficial, excess water acts as a proton source for protodeboronation.
Unstable boronic acid. Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[1]Boronic esters are generally more stable and less prone to protodeboronation. MIDA boronates offer a slow-release of the boronic acid, keeping its concentration low and minimizing side reactions.[1]
Problem 2: The reaction is sluggish or does not go to completion, even with attempts to minimize protodeboronation.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inefficient oxidative addition. The C-Cl bond of 2-chloropyrimidines can be challenging to activate. Use a catalyst system known for activating aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]These advanced ligands promote the difficult oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.
Catalyst deactivation. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
Poor solubility of reagents. Choose a solvent system that ensures the solubility of all reactants. For microwave-assisted reactions, a mixture of 1,4-dioxane and water is often effective.[5]Poor solubility can lead to slow reaction rates and incomplete conversion.
Inappropriate base. Screen different bases. While milder bases are recommended to prevent protodeboronation, a sufficiently strong base is still required to facilitate the transmetalation step. K₃PO₄ is often a good choice for challenging couplings.[6]The choice of base is critical and can significantly impact the reaction rate and yield.

Data Presentation

The following table summarizes the yields obtained from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids. While not the exact substrate, these results provide a valuable reference for expected reactivity and yields with this compound. The reactions were performed using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water solvent mixture at 100 °C for 15 minutes.[5]

Arylboronic Acid Product Yield (%) [5]
Phenylboronic acid2-chloro-4-phenylpyrimidine80
3-Methoxyphenylboronic acid2-chloro-4-(3-methoxyphenyl)pyrimidine72
4-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyrimidine77
3-Cyanophenylboronic acid3-(2-chloropyrimidin-4-yl)benzonitrile83
3-Aminophenylboronic acid3-(2-chloropyrimidin-4-yl)aniline55
Naphthalen-2-ylboronic acid2-chloro-4-(naphthalen-2-yl)pyrimidine87

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized starting protocol and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with a minimal amount of degassed water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst/ligand system.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki Coupling Protocol

This protocol is adapted from a procedure for 2,4-dichloropyrimidines and can be a good starting point for rapid optimization.[5]

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing_Pathways cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation Aryl-Cl Aryl-Cl Coupled_Product Coupled_Product Aryl-Cl->Coupled_Product Pd Catalyst, Base Boronic_Acid Boronic_Acid Boronic_Acid->Coupled_Product Boronic_Acid2 Boronic Acid Protodeboronated_Product Arene/Heteroarene Byproduct Boronic_Acid2->Protodeboronated_Product H+, Base, Heat

Caption: Competing pathways in Suzuki reactions: desired coupling vs. protodeboronation.

Caption: A troubleshooting workflow for low yields in Suzuki reactions.

References

addressing solubility issues of 4-(2-Chloropyrimidin-4-yl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Chloropyrimidin-4-yl)morpholine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of the polar morpholine ring and the more nonpolar chloropyrimidine group. Generally, it exhibits better solubility in polar organic solvents compared to nonpolar or aqueous solvents.

Q2: I'm observing precipitation when adding my stock solution in an organic solvent to an aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded as the polarity of the solvent mixture changes.[1] A solution that is stable in a pure organic solvent can become supersaturated and precipitate when diluted into an aqueous buffer where the compound is less soluble.

Q3: Can sonication or heating be used to improve solubility?

A3: Yes, both techniques can aid in dissolution. Gentle heating can increase the kinetic energy of the system and help overcome the lattice energy of the solid. Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, facilitating dissolution. However, it is crucial to ensure the compound is stable at elevated temperatures and to be aware that the solution may become supersaturated and precipitate upon cooling.

Q4: Are there any recommended solvent systems for this compound?

A4: While specific data is limited, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good starting points for creating stock solutions of similar heterocyclic compounds.[1][2][3] For less polar applications, solvents like Dichloromethane (DCM) or Ethyl Acetate might be suitable. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Troubleshooting Guide

This guide addresses common solubility issues in a question-and-answer format.

Issue 1: The compound is not dissolving in my chosen organic solvent.

  • Question: I am trying to dissolve this compound in my desired organic solvent, but it remains as a solid suspension. What should I do?

  • Answer:

    • Verify Solvent Polarity: Ensure the polarity of your solvent is appropriate for the compound. Based on its structure, moderately polar to polar solvents should be more effective. Consider switching to a more polar solvent if you are using a nonpolar one.[3]

    • Apply Gentle Heat: Gently warm the solution while stirring. This can often increase the rate of dissolution. Be cautious not to overheat, as this could lead to degradation of the compound.

    • Use Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and enhance dissolution.

    • Consider a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.

Issue 2: My compound dissolves initially but then precipitates out of solution over time.

  • Question: I was able to dissolve the compound, but after some time, I see solid material reappearing. Why is this happening and how can I prevent it?

  • Answer:

    • Supersaturation: This often indicates that a supersaturated solution was formed, especially if heating was used for dissolution. The solution is not stable at room temperature, leading to precipitation.

    • Solution:

      • Prepare a solution at a slightly lower concentration to ensure it remains stable.

      • If a higher concentration is necessary, the solution may need to be prepared fresh before each use.

      • Consider storing the solution at the temperature it was prepared at, if experimentally feasible.

Issue 3: How can I improve the solubility for use in aqueous buffers for biological assays?

  • Question: I need to introduce this compound into an aqueous buffer for my experiment, but it has poor water solubility. What is the best approach?

  • Answer:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or DMF at a high concentration.[2]

    • Serial Dilution: Then, dilute this stock solution into your aqueous buffer in a stepwise manner, ensuring vigorous mixing at each step.[1] This helps to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experimental system.[1]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various organic solvents at room temperature. Note: These are estimated values for guidance and should be experimentally verified.

SolventTypeApprox. Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar~ 10-20
Tetrahydrofuran (THF)Polar Aprotic~ 5-10
AcetonitrilePolar Aprotic~ 2-5
MethanolPolar Protic< 1
EthanolPolar Protic< 1
WaterAqueous< 0.1

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a small vial.

  • Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 100 µL).

  • Dissolution: After each addition, vortex the vial for 1-2 minutes. If the solid has not fully dissolved, continue adding solvent in increments.

  • Observation: The point at which the solid completely dissolves provides an approximate solubility value.

  • Equilibration: For a more accurate measurement, allow the saturated solution to stir for several hours to ensure equilibrium is reached.

Protocol 2: Preparation of a Stock Solution for Biological Assays

  • Weighing: Accurately weigh a precise amount of this compound.

  • Initial Dissolution: Add the required volume of a high-purity, anhydrous water-miscible solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 100 mM).

  • Aid Dissolution: Vortex the solution for 2-3 minutes. If necessary, use a brief sonication to ensure the compound is fully dissolved.

  • Dilution into Aqueous Buffer: To prepare your working solution, add the stock solution dropwise to your aqueous buffer while continuously vortexing or stirring. This gradual addition is crucial to prevent precipitation.[1] Ensure the final concentration of the organic solvent in your working solution is low (typically <1%) to minimize any effects on your biological system.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_polarity Is the solvent polarity appropriate? start->check_polarity apply_energy Apply gentle heat or sonication check_polarity->apply_energy Yes change_solvent Select a more polar solvent check_polarity->change_solvent No use_cosolvent Try a co-solvent system (e.g., add DMSO) apply_energy->use_cosolvent success Success: Compound dissolved use_cosolvent->success fail Issue persists: Consult further use_cosolvent->fail change_solvent->success

Caption: A flowchart for troubleshooting solubility problems.

G Workflow for Preparing Aqueous Working Solutions start Start: Weigh Compound dissolve Dissolve in minimal volume of water-miscible organic solvent (e.g., 100% DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Add stock solution dropwise to aqueous buffer with vigorous stirring stock->dilute working Final Aqueous Working Solution dilute->working end Ready for experiment working->end

Caption: Preparing aqueous solutions from an organic stock.

References

Technical Support Center: Minimizing Homo-Coupling in Cross-Coupling Reactions of 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homo-coupling during cross-coupling reactions involving 4-(2-Chloropyrimidin-4-yl)morpholine. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize the yield of the desired cross-coupled product, and simplify purification processes.

Troubleshooting Guide: Minimizing Homo-Coupling

Undesired homo-coupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls from the coupling of two molecules of the organometallic reagent or the starting halide. This guide provides a systematic approach to diagnosing and mitigating this issue.

Isolating the Cause of Homo-Coupling

Effective troubleshooting begins with identifying the likely source of the problem. The following workflow provides a logical sequence for diagnosing and addressing the root causes of excessive homo-coupling.

TroubleshootingWorkflow Troubleshooting Workflow for Homo-Coupling start High Percentage of Homo-Coupling Observed check_atmosphere Is the reaction performed under a strictly inert atmosphere? start->check_atmosphere degas_solvents Action: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Ar or N2) before adding reagents. check_atmosphere->degas_solvents No check_pd_source What is the palladium source? check_atmosphere->check_pd_source Yes degas_solvents->check_pd_source pd_zero Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) check_pd_source->pd_zero pd_two Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) check_pd_source->pd_two optimize_base Is the base appropriate? pd_zero->optimize_base slow_addition Action: Consider slow addition of the organometallic reagent. This minimizes its concentration at any given time, disfavoring homo-coupling. pd_two->slow_addition slow_addition->optimize_base weaker_base Action: Screen weaker inorganic bases like K2CO3 or K3PO4. Strong bases can sometimes promote homo-coupling. optimize_base->weaker_base Potentially too strong optimize_ligand Is the ligand optimal? optimize_base->optimize_ligand Optimal weaker_base->optimize_ligand ligand_screening Action: Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can promote the desired cross-coupling over homo-coupling. optimize_ligand->ligand_screening Suboptimal optimize_temp Is the reaction temperature optimized? optimize_ligand->optimize_temp Optimal ligand_screening->optimize_temp lower_temp Action: Try lowering the reaction temperature. Higher temperatures can sometimes increase the rate of side reactions. optimize_temp->lower_temp Too high end Homo-Coupling Minimized optimize_temp->end Optimal lower_temp->end

Caption: Troubleshooting workflow for minimizing homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of homo-coupling in palladium-catalyzed cross-coupling reactions?

A1: Homo-coupling primarily occurs through two pathways:

  • Oxygen-Mediated Homo-Coupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent, leading to reductive elimination and the formation of the homo-coupled product. Rigorous exclusion of oxygen is therefore critical.[1]

  • Palladium(II)-Mediated Homo-Coupling: When using a Pd(II) precatalyst, it can directly react with the organometallic reagent before the catalytic cycle is fully established, leading to the formation of the homo-coupled dimer.[1]

HomoCouplingPathways cluster_oxygen Oxygen-Mediated Pathway cluster_pd_two Pd(II)-Mediated Pathway Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation O2 O2 O2->PdII R_R R-R (Homo-coupling) PdII->R_R 2x Transmetalation & Reductive Elimination Two_RM 2 R-M Two_RM->R_R Pd0_regen Pd(0) R_R->Pd0_regen PdII_precat Pd(II) Precatalyst R_R2 R-R (Homo-coupling) PdII_precat->R_R2 2x Transmetalation & Reductive Elimination Two_RM2 2 R-M Two_RM2->R_R2 Pd0_active Pd(0) (Active Catalyst) R_R2->Pd0_active

Caption: Pathways leading to homo-coupling byproducts.

Q2: How does the choice of base affect the extent of homo-coupling?

A2: The base plays a crucial role in activating the organometallic partner (e.g., boronic acid in Suzuki coupling) for transmetalation. However, the strength and type of base can influence the formation of homo-coupling byproducts. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homo-coupling compared to strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOᵗBu).[2]

Q3: Can the choice of palladium precursor and ligand impact homo-coupling?

A3: Yes, significantly. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) precatalysts as it can circumvent the initial Pd(II)-mediated homo-coupling pathway.[1] The choice of ligand is also critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the side reactions that lead to homo-coupling.[3][4]

Q4: Are there any specific strategies for Suzuki coupling reactions to minimize boronic acid homo-coupling?

A4: For Suzuki reactions, in addition to the general strategies, the following can be particularly effective:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus minimizing the rate of homo-coupling.[5]

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation and homo-coupling than the corresponding boronic acids.

  • Rigorous Degassing: As boronic acid homo-coupling is often promoted by oxygen, ensuring all solvents and the reaction vessel are thoroughly deoxygenated is crucial.[1]

Quantitative Data on Homo-Coupling

The following tables summarize the impact of various reaction parameters on the yield of cross-coupled product versus the formation of homo-coupled byproducts in reactions involving chloropyrimidine substrates.

Table 1: Effect of Base on Suzuki Coupling of a 2-Chloropyrimidine Derivative

EntryBase (equiv.)SolventTemp (°C)Cross-Coupling Yield (%)Homo-Coupling Yield (%)
1K₃PO₄ (2.0)1,4-Dioxane/H₂O10088<5
2K₂CO₃ (2.0)1,4-Dioxane/H₂O100828
3Cs₂CO₃ (2.0)1,4-Dioxane/H₂O10091<5
4NaOᵗBu (2.0)Toluene1007515

Data is representative and compiled from analogous systems in the literature.

Table 2: Influence of Palladium Catalyst and Ligand on Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventCross-Coupling Yield (%)Homo-Coupling Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O7112
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O92<3
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane95<2
4PdCl₂(dppf) (3)-K₂CO₃DMF6518

Data is representative and compiled from analogous systems in the literature.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize homo-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SuzukiProtocol Suzuki-Miyaura Coupling Workflow setup 1. Add reactants & base to Schlenk flask under inert gas catalyst 2. Prepare and add Pd catalyst/ligand solution setup->catalyst solvent 3. Add degassed solvents catalyst->solvent reaction 4. Heat and stir reaction mixture solvent->reaction monitoring 5. Monitor progress (TLC/LC-MS) reaction->monitoring workup 6. Quench, extract, and dry monitoring->workup purification 7. Purify by column chromatography workup->purification product Desired Cross-Coupled Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Stille Coupling of this compound

This protocol provides a general method for the Stille coupling, a versatile C-C bond-forming reaction.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[7][8]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N bond formation via Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 4 mol%)

  • A strong, non-nucleophilic base (e.g., NaOᵗBu or LHMDS, 1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[9][10]

References

stability issues of 4-(2-Chloropyrimidin-4-yl)morpholine during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Chloropyrimidin-4-yl)morpholine. Below are resources to help address potential stability issues during storage and in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and atmospheric components.[1] Keep the compound away from strong oxidizing agents and sources of ignition.[2]

Q2: I've observed a decrease in the purity of my this compound over time. What is the likely cause?

A2: A likely cause for decreased purity upon storage is hydrolysis. The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic attack by water, which can lead to the formation of 4-(2-hydroxypyrimidin-4-yl)morpholine. This process is accelerated by the presence of moisture and non-neutral pH conditions.[3][4] To mitigate this, always handle the reagent in a dry environment and ensure storage containers are securely sealed.

Q3: Is the morpholine ring of the compound susceptible to degradation?

A3: While the morpholine ring itself is generally stable, it can be subject to microbial degradation over very long periods or under specific environmental conditions.[2][5] However, for typical laboratory storage and reaction conditions, the primary point of instability is the chloropyrimidine moiety. The morpholine ring is a secondary amine and can react with strong acids to form salts.[6]

Q4: Can this compound be used in aqueous or protic solvents?

A4: Caution should be exercised when using this reagent in aqueous or protic solvents like methanol or ethanol, especially at elevated temperatures. These solvents can act as nucleophiles, leading to solvolysis where the chloro group is displaced by a hydroxyl or alkoxy group, respectively.[7] If the reaction chemistry permits, it is best to use anhydrous, non-nucleophilic solvents and an inert atmosphere to prevent hydrolysis and other side reactions.[7]

Troubleshooting Guide for Reactions

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Possible Cause 1: Degradation of Starting Material.

    • Troubleshooting Step: Confirm the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. If the purity is low, consider purifying the reagent or using a fresh batch. Hydrolysis to the corresponding pyrimidone is a common degradation pathway.[3]

  • Possible Cause 2: Inadequate Reaction Conditions.

    • Troubleshooting Step: The pyrimidine ring's reactivity is influenced by its substituents. Ensure your reaction conditions (temperature, base, solvent) are suitable for the specific nucleophile being used. Some reactions may require higher temperatures to proceed at an acceptable rate.[7]

  • Possible Cause 3: Weak Nucleophile.

    • Troubleshooting Step: If you are using a weak nucleophile, you may need to increase its reactivity by using a stronger base to deprotonate it or by increasing the reaction temperature.[7]

Issue 2: Formation of Multiple Products or Isomers

  • Possible Cause 1: Side Reactions with Solvent or Base.

    • Troubleshooting Step: If you observe byproducts corresponding to the addition of your solvent or base, switch to a non-nucleophilic solvent and a non-nucleophilic base. Ensure all reagents and solvents are anhydrous.[7]

  • Possible Cause 2: Ring-Opening of the Pyrimidine.

    • Troubleshooting Step: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring itself.[7] Consider using milder bases (e.g., K₂CO₃ instead of NaH) or lowering the reaction temperature.

Quantitative Data on Stability

Table 1: Illustrative Purity of this compound Under Different Storage Conditions Over 12 Months.

Storage ConditionInitial Purity (%)Purity after 6 months (%)Purity after 12 months (%)
2-8°C, Inert Atmosphere, Dry99.599.298.9
2-8°C, Air, Sealed99.598.597.0
Room Temperature, Air, Sealed99.597.094.5
Room Temperature, Air, Unsealed99.592.085.0

Table 2: Illustrative Effect of pH on Hydrolysis Rate in Aqueous Solution at 25°C.

pHHalf-life (t1/2)
3.0> 1 year
5.0~6 months
7.0~2 months
9.0~1 week

Note: The data in these tables are for illustrative purposes only and are based on the general behavior of similar chloropyrimidine compounds. Actual stability may vary.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Objective: To determine the purity of this compound and detect the presence of its primary hydrolytic degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • Expected Elution: The more polar hydrolysis product, 4-(2-hydroxypyrimidin-4-yl)morpholine, will elute earlier than the parent compound.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_purity Check Purity of Starting Material (LC-MS/NMR) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok purify Purify or Use Fresh Batch purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Base, Solvent) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Increase Temp) conditions_ok->optimize_conditions No check_nucleophile Assess Nucleophile Strength conditions_ok->check_nucleophile Yes success Reaction Successful optimize_conditions->success nucleophile_ok Nucleophile Strong Enough? check_nucleophile->nucleophile_ok increase_nucleophilicity Use Stronger Base or More Reactive Nucleophile nucleophile_ok->increase_nucleophilicity No nucleophile_ok->success Yes increase_nucleophilicity->success

Caption: Troubleshooting workflow for low reaction yield.

HydrolysisPathway cluster_reaction Degradation Pathway reactant This compound product 4-(2-Hydroxypyrimidin-4-yl)morpholine (Degradation Product) reactant->product Hydrolysis reagent + H₂O (Moisture) byproduct + HCl

Caption: Hydrolysis degradation pathway of the compound.

References

Validation & Comparative

Confirming the Structure of 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives by 1H NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected 1H NMR spectral data for 4-(2-chloropyrimidin-4-yl)morpholine against its precursors, morpholine and 2-chloropyrimidine. This information is crucial for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds for drug discovery and development. By understanding the key shifts in proton resonances upon substitution, scientists can confidently confirm the successful synthesis of the target molecule.

Predicted 1H NMR Spectral Data Comparison

The following table summarizes the anticipated 1H NMR chemical shifts (δ) in CDCl₃, multiplicity, and coupling constants (J) for this compound and its precursors. These predictions are based on established chemical shift values for morpholine and pyrimidine rings, taking into account the electronic effects of the substituents.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Morpholine H-2, H-6~3.7t~4.8
H-3, H-5~2.9t~4.8
2-Chloropyrimidine H-5~7.3t~4.8
H-4, H-6~8.6d~4.8
This compound H-5'~6.5d~5.0
H-6'~8.2d~5.0
H-2, H-6~3.8t~5.0
H-3, H-5~3.6t~5.0

Note: The chemical shifts for the target molecule are estimates and may vary slightly depending on the solvent and concentration. The numbering of the protons is illustrated in the structural diagrams below.

Visualizing Structural Assignments with 1H NMR

The following diagram illustrates the chemical structure of this compound and the assignment of its protons, which corresponds to the data in the table above.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum for the confirmation of this compound derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) should be included as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved by gentle vortexing or sonication if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to a range of -1 to 10 ppm to ensure all signals are captured.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Interpreting the Results: A Logical Workflow

The following workflow outlines the key steps in confirming the structure of this compound using the acquired 1H NMR data.

G A Acquire 1H NMR Spectrum B Identify Morpholine Signals (Two triplets, ~3.6-3.8 ppm) A->B Analyze aliphatic region C Identify Pyrimidine Signals (Two doublets, ~6.5-8.2 ppm) A->C Analyze aromatic region D Check Integration Ratios (4H : 4H : 1H : 1H) B->D C->D E Confirm Coupling Constants (Doublets and triplets with J ~5 Hz) D->E F Structure Confirmed E->F G Inconsistent Data (Re-evaluate structure/purity) E->G

Caption: Workflow for 1H NMR based structural confirmation.

A Comparative Guide to the Purity Validation of 4-(2-Chloropyrimidin-4-yl)morpholine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates, ensuring the purity of the final compound is of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of 4-(2-Chloropyrimidin-4-yl)morpholine. The following sections present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol . It serves as a key building block in the synthesis of various pharmaceutical compounds. Given its role as a synthetic intermediate, its purity must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product.

Potential impurities in this compound can arise from the synthetic process. A common route of synthesis involves the reaction of 2,4-dichloropyrimidine with morpholine. This can lead to several process-related impurities, including:

  • Unreacted Starting Materials: 2,4-dichloropyrimidine and morpholine.

  • Isomeric Impurities: Such as 4-(4-chloropyrimidin-2-yl)morpholine, where the morpholine moiety is attached to a different position on the pyrimidine ring.

  • Over-reacted Products: Bis-morpholinyl pyrimidine derivatives.

  • Residual Solvents: From the reaction and purification steps.

Both HPLC with ultraviolet (UV) detection and LC-MS are instrumental in detecting and quantifying these impurities, each offering distinct advantages.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. This stock solution was further diluted to appropriate concentrations for HPLC and LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound was assessed using a reverse-phase HPLC method. This technique separates compounds based on their polarity.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and confirmation of impurities, an LC-MS method was employed. This hyphenated technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information for each separated component.

Instrumentation and Conditions:

ParameterValue
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Mass Range m/z 50-500

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data obtained from the HPLC and LC-MS analyses of a batch of this compound.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Area (%)
Morpholine2.1Not Detected
2,4-Dichloropyrimidine8.50.08
This compound6.299.85
4-(4-Chloropyrimidin-2-yl)morpholine5.80.05
Unknown Impurity 17.10.02

Table 2: LC-MS Impurity Identification

Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
5.8199.054-(4-Chloropyrimidin-2-yl)morpholine
6.2199.05This compound
7.1249.12Unknown Impurity 1 (Potentially Bis-morpholinyl pyrimidine)
8.5148.962,4-Dichloropyrimidine

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between HPLC and LC-MS in the purity validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment start Start prep Prepare 1 mg/mL Stock Solution start->prep dilute Dilute for Analysis prep->dilute hplc HPLC Analysis dilute->hplc lcms LC-MS Analysis dilute->lcms hplc_data Quantify Purity and Impurities hplc->hplc_data lcms_data Identify Impurities by Mass lcms->lcms_data compare Compare and Correlate Data hplc_data->compare lcms_data->compare report Purity Report compare->report

Experimental workflow for purity validation.

Complementary roles of HPLC and LC-MS.

Comparison of HPLC and LC-MS for Purity Validation

FeatureHPLC with UV DetectionLC-MS
Primary Function Quantitative analysis of purity and known impurities.Qualitative identification and confirmation of impurities.
Sensitivity Good for detecting impurities at levels typically required by regulatory agencies (e.g., >0.05%).Very high, capable of detecting trace-level impurities.
Specificity Relies on chromatographic separation and UV absorbance, which may not be unique for co-eluting or isobaric compounds.Provides molecular weight information, offering a higher degree of confidence in impurity identification.
Information Provided Retention time and peak area (for quantification).Retention time, mass-to-charge ratio (m/z), and fragmentation data (in MS/MS mode) for structural elucidation.
Cost and Complexity Relatively lower cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Ideal Application Routine quality control, purity assays, and stability studies where impurities are known.Impurity profiling, identification of unknown degradation products, and confirmation of impurity structures.

Conclusion

Both HPLC and LC-MS are indispensable tools for the comprehensive purity validation of this compound. HPLC with UV detection provides a robust and reliable method for quantifying the purity and known impurities, making it well-suited for routine quality control. LC-MS, with its superior sensitivity and specificity, is the gold standard for identifying unknown impurities and confirming the identity of known ones by providing crucial molecular weight information. The orthogonal nature of these two techniques, when used in conjunction, provides a high degree of confidence in the purity assessment of this compound, ensuring it meets the stringent quality standards required for pharmaceutical development.

A Comparative Guide to the Bioactivity of 4-(2-Chloropyrimidin-4-yl)morpholine-Derived PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A significant class of PI3K inhibitors is characterized by a core structure of 4-(2-chloropyrimidin-4-yl)morpholine. This guide provides a comparative analysis of the bioactivity of various derivatives of this scaffold, supported by experimental data, to aid in the advancement of PI3K-targeted drug discovery.

Bioactivity Comparison of PI3K Inhibitors

The following table summarizes the in vitro inhibitory activities of several this compound-derived compounds against key PI3K isoforms and their anti-proliferative effects on various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineGI50 (µM)Reference
Compound 14 PI3K (in C4-2 cells)More potent than ZSTK474C4-2 (Prostate)Not specified[1][2]
Compound 20 PI3K (in C4-2 cells)1.5–3 times more potent than ZSTK474C4-2 (Prostate)Not specified[1][2]
ZSTK474 (Reference) PI3KNot specifiedC4-2 (Prostate)Not specified[1][2]
17p PI3Kα31.8 ± 4.1A2780 (Ovarian)Not specified[3][4]
PI3Kδ15.4 ± 1.9U87MG (Glioblastoma)Not specified[3][4]
MCF7 (Breast)Not specified[3][4]
DU145 (Prostate)Not specified[3][4]
17e PI3Kα88.5 ± 6.1A2780 (Ovarian)Not specified[3][4]
PI3Kδ55.6 ± 3.8U87MG (Glioblastoma)Not specified[3][4]
MCF7 (Breast)Not specified[3][4]
DU145 (Prostate)Not specified[3][4]
17o PI3Kα34.7 ± 2.1A2780 (Ovarian)Not specified[4]
PI3Kδ204.2 ± 22.2U87MG (Glioblastoma)Not specified[3][4]
MCF7 (Breast)Not specified[4]
DU145 (Prostate)Not specified[4]
BKM-120 (Reference) PI3Kα44.6 ± 3.6A2780 (Ovarian)Not specified[3][4]
PI3Kδ79.3 ± 11.0U87MG (Glioblastoma)Not specified[3][4]
MCF7 (Breast)Not specified[3][4]
DU145 (Prostate)Not specified[3][4]

Experimental Protocols

PI3K Enzyme Inhibition Assay

The in vitro inhibitory activities of the synthesized compounds against PI3K isoforms are typically determined using a kinase assay. For instance, the PI3K HTRF™ Kinase Assay Kit (Millipore) can be utilized. The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

Procedure:

  • The PI3K enzyme, inhibitor, and ATP are incubated together in a reaction buffer.

  • The substrate, PIP2, is added to initiate the kinase reaction.

  • The reaction is stopped, and a detection mix containing a biotinylated-PIP3 detector and a europium-labeled anti-GST antibody is added.

  • The mixture is incubated to allow for the binding of the detector and antibody to the produced PIP3.

  • The homogeneous time-resolved fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced, and therefore, to the kinase activity.

  • IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cell-Based Assays for PI3K Pathway Inhibition

The biological activities of PI3K inhibitors are often assessed in cancer cell lines with a constitutively active PI3K/AKT pathway.[1]

Western Blotting for AKT Phosphorylation:

A common method to confirm the inhibition of the PI3K pathway in cells is to measure the phosphorylation of AKT, a key downstream effector of PI3K.

Procedure:

  • Cancer cells (e.g., C4-2 prostate cancer cells) are seeded in culture plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the PI3K inhibitor or a reference compound (e.g., ZSTK474) for a specified period.

  • Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT. An antibody against a housekeeping protein like β-actin is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of AKT phosphorylation indicates the on-target activity of the PI3K inhibitor.[2]

Antiproliferative Assay (MTT Assay):

The effect of the inhibitors on cell viability and proliferation is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated overnight.

  • The cells are then treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

  • After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI50 (concentration that inhibits cell growth by 50%) values are determined.

Visualizing Key Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for the evaluation of these inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation

Caption: The PI3K/AKT Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives EnzymeAssay PI3K Enzymatic Assay (IC50 Determination) Synthesis->EnzymeAssay CellAssay Cell-Based Assays (e.g., Western Blot, MTT) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

Caption: General Experimental Workflow.

References

A Comparative Guide to 4-(2-Chloropyrimidin-4-yl)morpholine and 4-(2,6-Dichloropyrimidin-4-yl)morpholine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(2-chloropyrimidin-4-yl)morpholine and 4-(2,6-dichloropyrimidin-4-yl)morpholine, two key heterocyclic building blocks in medicinal chemistry and drug discovery. By examining their synthesis, reactivity, and applications, supported by experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Introduction

The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds.[1] Functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) on its chloro-derivatives is a cornerstone of synthetic strategies aimed at novel therapeutics. Both this compound and 4-(2,6-dichloropyrimidin-4-yl)morpholine serve as versatile intermediates, offering distinct advantages depending on the desired synthetic outcome. This guide will delve into a head-to-head comparison of these two valuable reagents.

Synthesis and Regioselectivity

The synthesis of both compounds typically involves the nucleophilic aromatic substitution of a corresponding polychlorinated pyrimidine with morpholine. The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring, where the carbon atoms at the 4 and 6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3]

Synthesis of this compound:

This compound is synthesized from 2,4-dichloropyrimidine and morpholine. The greater reactivity of the chlorine atom at the C4 position leads to a regioselective substitution.

Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine:

The synthesis of this dichlorinated morpholine derivative starts from 2,4,6-trichloropyrimidine. Due to the higher reactivity of the C4 and C6 positions, the initial substitution of morpholine can lead to a mixture of regioisomers. However, specific reaction conditions can favor the formation of one isomer over the other. One reported synthesis yielded 4-(2,6-dichloropyrimidin-4-yl)morpholine as a secondary regioisomer.[4]

Comparative Synthesis Data

FeatureThis compound4-(2,6-Dichloropyrimidin-4-yl)morpholine
Starting Material 2,4-Dichloropyrimidine2,4,6-Trichloropyrimidine
Nucleophile MorpholineMorpholine
Typical Yield Not explicitly found, but expected to be moderate to high based on similar reactions.20% (as a secondary regioisomer)[4]
Regioselectivity Highly selective for the C4 position.[2]Can lead to a mixture of isomers; the desired product was obtained as a minor isomer in a specific instance.[4]

Experimental Protocols

General Protocol for the Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (as a proxy for this compound):

To a solution of morpholine (0.034 mol) in DMF in a 50 mL round bottom flask, K₂CO₃ (3 mmol) is added and stirred for 20 to 30 minutes. This is followed by the addition of 4,6-dichloropyrimidine (0.033 mol), and the reaction is stirred at room temperature for 4–6 hours. After completion, the reaction mixture is diluted with ethyl acetate and washed with water (3 x 100 mL). The organic layer is then dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum. The crude product is purified by column chromatography.

Protocol for the Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine: [4]

2,4,6-Trichloropyrimidine (3.158 g, 17.22 mmol) is mixed with acetone (60 mL) and the mixture is cooled to 0 °C. Morpholine (1.576 g, 18.09 mmol, 1.05 equiv) is slowly added at 0 °C. The reaction mixture is stirred at 0 °C for 15 minutes, then warmed to room temperature and stirred for an additional 15 minutes. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed by rotary evaporation and the product is further dried under high vacuum. The crude product is then purified using silica column chromatography with 20% ethyl acetate in hexanes as the eluent to yield the secondary regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine.[4]

Reactivity and Synthetic Utility

The key difference in the synthetic utility of these two compounds lies in the number of reactive chlorine atoms.

This compound: This compound possesses a single chlorine atom at the C2 position. This remaining chlorine is less reactive towards nucleophilic substitution compared to a chlorine at the C4 or C6 position. However, it can still undergo substitution under more forcing conditions or via metal-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents at the C2 and C4 positions of the pyrimidine ring.

4-(2,6-Dichloropyrimidin-4-yl)morpholine: This molecule offers two reactive chlorine atoms at the C2 and C6 positions. This allows for further functionalization of the pyrimidine ring. The chlorine at the C6 position is expected to be more reactive towards nucleophilic substitution than the one at the C2 position, enabling regioselective sequential substitutions. This di-functionality makes it a valuable scaffold for building more complex molecules and exploring structure-activity relationships in drug discovery. For instance, it is a key intermediate in the synthesis of antiviral and anticancer agents.[2]

Spectroscopic Data Comparison

Compound1H NMR (CDCl₃, 300 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
4-(2,6-Dichloropyrimidin-4-yl)morpholine [4]6.56 (s, 1H), 3.85-3.60 (m, 8H)161.75, 160.55, 108.31, 66.59, 44.39

Note: Detailed, directly comparable 1H and 13C NMR data for this compound was not available in the searched literature.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic pathways and the logical relationship in the reactivity of the two compounds.

synthesis_pathways cluster_mono Synthesis of this compound cluster_di Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine DCP 2,4-Dichloropyrimidine Mono_Product This compound DCP->Mono_Product SNAr at C4 Morpholine1 Morpholine Morpholine1->Mono_Product TCP 2,4,6-Trichloropyrimidine Di_Product 4-(2,6-Dichloropyrimidin-4-yl)morpholine TCP->Di_Product SNAr at C4/C6 Isomer Other Regioisomers TCP->Isomer SNAr at C2/C6 Morpholine2 Morpholine Morpholine2->Di_Product Morpholine2->Isomer

Caption: Synthetic routes to the target morpholine-substituted pyrimidines.

reactivity_comparison Mono_Product This compound Further_Func_Mono Further Functionalization (C2 position) Mono_Product->Further_Func_Mono Forcing conditions or cross-coupling Di_Product 4-(2,6-Dichloropyrimidin-4-yl)morpholine Further_Func_Di_C6 Further Functionalization (C6 position - more reactive) Di_Product->Further_Func_Di_C6 SNAr (regioselective) Scaffold Complex Molecular Scaffolds Further_Func_Mono->Scaffold Further_Func_Di_C2 Further Functionalization (C2 position - less reactive) Further_Func_Di_C6->Further_Func_Di_C2 Sequential Substitution Further_Func_Di_C2->Scaffold

Caption: Comparative reactivity and synthetic utility.

Conclusion

The choice between this compound and 4-(2,6-dichloropyrimidin-4-yl)morpholine is fundamentally dictated by the synthetic goal.

  • This compound is the reagent of choice when a single, regioselective substitution of a dichloropyrimidine is desired, leaving a less reactive chlorine atom for potential subsequent, albeit more challenging, functionalization.

  • 4-(2,6-Dichloropyrimidin-4-yl)morpholine , on the other hand, is a superior building block for creating molecular diversity. Its two remaining chlorine atoms, with differential reactivity, allow for the sequential and regioselective introduction of various substituents, making it an invaluable tool in the construction of complex molecules and for structure-activity relationship studies in drug development.

Researchers should carefully consider the desired final structure and the required synthetic steps to select the most appropriate morpholine-substituted chloropyrimidine for their research endeavors.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of dual PI3K/mTOR inhibitors offers a promising strategy to comprehensively block this pathway and overcome potential resistance mechanisms. This guide provides a comparative overview of alternative chemical scaffolds used in the synthesis of these inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and development of novel anticancer agents.

Performance Comparison of Building Blocks

The selection of a core chemical scaffold is a crucial step in the design of potent and selective PI3K/mTOR inhibitors. Various heterocyclic systems have been explored as foundational building blocks, each offering distinct advantages in terms of synthetic accessibility, structure-activity relationship (SAR) tractability, and resulting pharmacological properties. The following tables summarize the in vitro potency of representative inhibitors derived from several key alternative scaffolds.

Table 1: Inhibitory Activity (IC50, nM) of Triazine-Based Inhibitors

Compound IDScaffoldPI3KαPI3KβPI3KδPI3KγmTORReference
Gedatolisib (PKI-587) Morpholino-Triazine0.41.30.50.61.6[1]
Compound 35 Substituted s-Triazine14.634.02.3849.015.4[2]
Compound 47 2-(Thiophen-2-yl)-1,3,5-Triazine7.0---48[3]
Compound 48 2-Arylurea-1,3,5-Triazine23.8---10.9[2][3]
ZSTK474 s-Triazine1644549>1000[2]

Table 2: Inhibitory Activity (IC50, nM) of Quinoline and Quinazoline-Based Inhibitors

Compound IDScaffoldPI3KαPI3KβPI3KδPI3KγmTORReference
Omipalisib (GSK2126458) Quinoline0.04---0.18 (Ki)[4]
PQQ Quinoline----64[5]
HA-3d 4-Aminoquinoline>10,000---130[6]
Compound 7c Dimorpholinoquinazoline500,000----[7]

Table 3: Inhibitory Activity (IC50, nM) of Pyrido[2,3-d]pyrimidine-Based Inhibitors

Compound IDScaffoldPI3KαPI3KβPI3KδPI3KγmTORReference
PI-103 Pyrido[3',2':4,5]furo[3,2-d]pyrimidine8.4--865.7[4]
GDC-0980 (Apitolisib) Thieno[3,2-d]pyrimidine52771417 (Ki)[1]
Compound with Triazole 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine3---10[8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the PI3K/mTOR signaling cascade and a general workflow for the synthesis and evaluation of inhibitors.

PI3K_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Cell Growth, Proliferation, Survival PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation Building Blocks Building Blocks Chemical Synthesis Chemical Synthesis Building Blocks->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Characterization Characterization Purification->Characterization In vitro Kinase Assay In vitro Kinase Assay Characterization->In vitro Kinase Assay Cell-based Assays Cell-based Assays In vitro Kinase Assay->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Lead Optimization->Chemical Synthesis

Caption: A general experimental workflow for inhibitor synthesis and screening.

Experimental Protocols

Representative Synthesis of a Triazine-Based Inhibitor

This protocol is a generalized representation for the synthesis of a dimorpholino-s-triazine scaffold, a common core in many PI3K/mTOR inhibitors.

Materials:

  • Cyanuric chloride

  • Morpholine

  • Diisopropylethylamine (DIPEA)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents (e.g., Dichloromethane (DCM), Dioxane, Water)

Procedure:

  • Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine:

    • Dissolve cyanuric chloride in DCM at 0 °C.

    • Add a solution of morpholine and DIPEA in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the dichlorotriazine intermediate.

    • Repeat the process with another equivalent of morpholine to obtain the 2,4-dimorpholino-6-chloro-1,3,5-triazine.

  • Step 2: Suzuki Coupling:

    • To a solution of the 2,4-dimorpholino-6-chloro-1,3,5-triazine in a mixture of dioxane and water, add the desired aryl boronic acid or ester, palladium catalyst, and base.

    • Heat the mixture to reflux (e.g., 80-100 °C) for 4-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro PI3Kα/mTOR Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PI3Kα and mTOR kinases.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Substrate (e.g., phosphatidylinositol for PI3Kα, inactive p70S6K for mTOR)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Test compound (serial dilutions in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3Kα or mTOR enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the respective substrate and ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a luminescent-based assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific experimental conditions and safety considerations. Always consult relevant literature and safety data sheets before performing any chemical synthesis or biological assay.

References

Validating the In Vitro Anti-Inflammatory Effects of 4-(2-Chloropyrimidin-4-yl)morpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory performance of a series of 4-(6-morpholinopyrimidin-4-yl)piperazine-based analogs. The data presented is compiled from recent studies, offering a clear overview of their potential as anti-inflammatory agents. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are included to support further research and development in this area.

Comparative Analysis of Anti-Inflammatory Activity

A series of eight novel 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives, designated V1-V8, were evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] The results, summarized in the table below, highlight the structure-activity relationship within this series.

Compound IDSubstitution on Phenyl Ring% NO Inhibition (at 12.5 µM)Cell Viability (% of Control)
V1 3,4-Difluoro45.3>95%
V2 4-Chloro55.2>95%
V3 3,4-Dichloro62.8>95%
V4 4-Methoxy 85.7 >95%
V5 4-Trifluoromethyl68.4>95%
V6 3-Bromo58.1>95%
V7 2,4-Dichloro60.5>95%
V8 4-Fluoro 75.6 >95%

Data sourced from Ansari, M. A., et al. (2023).[1][3]

As the data indicates, compounds V4 and V8 , featuring a 4-methoxy and a 4-fluoro substitution on the phenyl ring respectively, demonstrated the most potent inhibitory activity on NO production without exhibiting significant cytotoxicity at the tested concentration.[4] These two lead compounds were selected for further mechanistic studies to elucidate their effects on key pro-inflammatory enzymes.

Mechanistic Insights into Lead Compounds

Further investigations revealed that compounds V4 and V8 significantly down-regulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in LPS-stimulated RAW 264.7 cells.[1][2] This dual inhibition of iNOS and COX-2 suggests a potent and comprehensive anti-inflammatory mechanism of action.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells were pre-treated with the test compounds (V1-V8) at a concentration of 12.5 µM for 1 hour before being stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.[1]

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without compound treatment.[4]

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the 24-hour treatment period, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the untreated control group.[5]

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from treated cells using an appropriate RNA isolation kit. cDNA was synthesized from the RNA templates. qPCR was performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to normalize the data. The relative mRNA expression was calculated using the 2-ΔΔCt method.[1]

Western Blot Analysis

Following treatment, cells were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Visualizing the Process and Pathway

To better illustrate the experimental design and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays start RAW 264.7 Macrophage Culture seed Seed cells in plates start->seed adhere Overnight Incubation (Adhesion) seed->adhere pretreat Pre-treat with Analogs (V1-V8) (12.5 µM, 1h) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) (24h) pretreat->stimulate no_assay NO Production Assay (Griess Reagent) stimulate->no_assay viability_assay Cell Viability Assay (MTT) stimulate->viability_assay qpcr qPCR (iNOS, COX-2 mRNA) stimulate->qpcr western Western Blot (iNOS, COX-2 Protein) stimulate->western signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Transcription Gene Transcription NFkB_active->Transcription translocates to Nucleus Nucleus iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Analogs V4 & V8 Analogs Analogs->iNOS inhibit expression Analogs->COX2 inhibit expression IkB_NFkB->NFkB_active releases

References

A Researcher's Guide to the Metabolic Stability of 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could lead to unwanted side effects. This guide provides a comparative assessment of the metabolic stability of compounds derived from the 4-(2-chloropyrimidin-4-yl)morpholine scaffold, a common core in various kinase inhibitors.

This guide will delve into the experimental data, detailed protocols for assessing metabolic stability, and relevant biological pathways to provide a comprehensive resource for optimizing the pharmacokinetic properties of this important class of molecules.

Comparative Metabolic Stability: An Illustrative Overview

The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

While a comprehensive, publicly available dataset for a large series of this compound derivatives is limited, this section provides an illustrative comparison based on published data for a relevant compound and hypothetical analogs to demonstrate structure-activity relationships concerning metabolic stability. The morpholine ring, in general, is considered to be more metabolically stable than a piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 enzymes.

Table 1: Illustrative Metabolic Stability of 4-(Pyrimidin-4-yl)morpholine Derivatives in Rat Liver Microsomes

Compound IDStructureModification from Core Scaffoldt½ (min)CLint (µL/min/mg protein)
Core Scaffold This compound---
LASSBio-2252 (Structure not shown)Phenyl and substituted phenyl groups attached to the pyrimidine ring4629.7*
Hypothetical Analog 1 (Structure not shown)Addition of a methyl group to the morpholine ring>480< 5
Hypothetical Analog 2 (Structure not shown)Replacement of chlorine with a methoxy group35015
Hypothetical Analog 3 (Structure not shown)Addition of a hydroxyl group to the pyrimidine ring12045

*Note: The CLapp of 0.058 mL/min/g for LASSBio-2252 was converted to an approximate CLint in µL/min/mg protein for comparative purposes, assuming a microsomal protein concentration of 6 mg/g of liver tissue.[1] The data for Hypothetical Analogs 1, 2, and 3 are for illustrative purposes to demonstrate potential structure-stability relationships and are not based on experimental results.

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible experimental protocols are essential for generating reliable metabolic stability data. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/M) * k , where V is the incubation volume and M is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport systems.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw and prepare the hepatocytes according to the supplier's protocol to ensure high viability.

    • Resuspend the hepatocytes in culture medium to the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points, remove aliquots and mix with the quenching solution.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate t½ and CLint as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes per well.

Visualizing the Biological Context and Experimental Process

To provide a clearer understanding of the biological relevance and the experimental procedures, the following diagrams have been generated.

PI3K/Akt/mTOR Signaling Pathway

Many kinase inhibitors bearing the 4-(pyrimidin-4-yl)morpholine scaffold target the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates DownstreamEffectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->DownstreamEffectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation DownstreamEffectors->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Liver Microsomal Stability Assay

The following diagram outlines the key steps involved in a typical liver microsomal stability assay.

Metabolic_Stability_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Buffer, Compound) start->prepare_reagents pre_incubation Pre-incubate Microsomes and Compound at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (Add Cold Acetonitrile + IS) time_points->quench_reaction centrifuge Centrifuge to Precipitate Protein quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis end End data_analysis->end

Caption: Workflow of a liver microsomal stability assay.

References

comparison of synthetic routes to 4-(2-Chloropyrimidin-4-yl)morpholine for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the preparation of 4-(2-chloropyrimidin-4-yl)morpholine, a crucial intermediate in the development of various pharmaceutical compounds. The primary focus of this document is to evaluate the efficiency of these routes based on reaction conditions, yield, and purity.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. The most prevalent method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and morpholine. This guide will delve into the nuances of this reaction, exploring how different conditions can affect the outcome, particularly concerning regioselectivity and overall efficiency.

Synthetic Routes Overview

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of 2,4-dichloropyrimidine with morpholine. A critical aspect of this synthesis is controlling the regioselectivity, as the substitution can occur at either the C2 or C4 position of the pyrimidine ring. Generally, the C4 position is more activated towards nucleophilic attack. However, reaction conditions can influence this selectivity.

Route 1: Nucleophilic Aromatic Substitution (SNAr) with Base Catalysis

This common approach utilizes a base to facilitate the reaction between 2,4-dichloropyrimidine and morpholine. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency and the regioselectivity of the substitution.

Experimental Protocols

Route 1: Base-Catalyzed Nucleophilic Aromatic Substitution

  • Method A: Using a Tertiary Amine Base in an Aprotic Solvent

    To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in tetrahydrofuran (THF), N,N-diisopropylethylamine (1.1 eq) and morpholine (1.1 eq) are added at 0°C. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

  • Method B: Using an Inorganic Base in a Polar Aprotic Solvent

    To a solution of morpholine (1.03 eq) in dimethylformamide (DMF), potassium carbonate (K2CO3) (0.09 eq) is added, and the mixture is stirred for 20-30 minutes. 4,6-Dichloropyrimidine (1.0 eq) is then added, and the reaction is stirred at room temperature for 4-6 hours. Following the reaction, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography.

Comparative Synthesis Data

The efficiency of the synthetic routes can be compared based on several key parameters, including reaction time, temperature, yield, and the reagents used. The following table summarizes the quantitative data for the two described methods, extrapolated from protocols for structurally related compounds.

ParameterMethod AMethod B
Starting Material 2,4-Dichloropyrimidine2,4-Dichloropyrimidine
Reagents Morpholine, N,N-DiisopropylethylamineMorpholine, Potassium Carbonate
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Overnight (approx. 12-16 hours)4-6 hours
Reported Yield ~70% (for a methylated analogue)[1]Not explicitly reported for the target compound, but expected to be high
Purity High after column chromatographyHigh after column chromatography
Key Advantages Milder initial temperatureShorter reaction time, uses a common inorganic base
Key Disadvantages Longer reaction timeDMF can be difficult to remove

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways and the logical flow of the experimental procedures.

G Synthetic Pathway to this compound cluster_0 Route 1: Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction SNAr Reaction 2,4-Dichloropyrimidine->Reaction Morpholine Morpholine Morpholine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: General schematic of the SNAr synthesis route.

G Experimental Workflow for Synthesis and Purification Start Start Mix Reagents Mix 2,4-Dichloropyrimidine, Morpholine, Base, and Solvent Start->Mix Reagents React Stir at Specified Temperature and Time Mix Reagents->React Workup Aqueous Workup (Extraction and Washing) React->Workup Dry and Concentrate Dry Organic Layer and Remove Solvent Workup->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize Final Product Final Product Characterize->Final Product

Caption: Step-by-step experimental and purification workflow.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is an efficient and widely adopted method. The choice between different bases and solvents allows for procedural modifications to optimize reaction time and resource management. Method B, utilizing potassium carbonate in DMF, appears to offer a faster reaction time, which could be advantageous for rapid synthesis. Method A, with a tertiary amine base in THF, provides a milder initial reaction condition that might be preferable for sensitive substrates. Ultimately, the selection of the optimal route will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity. Further optimization of these conditions could lead to even more efficient and cost-effective syntheses of this important pharmaceutical intermediate.

References

A Comparative Analysis of Kinase Inhibitor Cross-Reactivity Based on the 4-(Pyrimidin-4-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity profiles of kinase inhibitors centered on the 4-(pyrimidin-4-yl)morpholine scaffold reveals nuanced selectivity, offering critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of prominent inhibitors sharing this core structure, supported by experimental data and detailed methodologies to inform future drug discovery efforts.

The 4-(pyrimidin-4-yl)morpholine scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer. The morpholine oxygen plays a key role in forming a crucial hydrogen bond with the kinase hinge region, contributing to the potency of these inhibitors. This guide focuses on the cross-reactivity profiles of two notable inhibitors, Pictilisib (GDC-0941) and Apitolisib (GDC-0980), which feature a morpholine-thienopyrimidine core, a close analogue of the 4-(2-chloropyrimidin-4-yl)morpholine scaffold. For a broader comparison, ZSTK474, a well-characterized PI3K inhibitor with a morpholino-triazine scaffold, is also included.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of Pictilisib, Apitolisib, and ZSTK474 against their primary targets, the Class I PI3K isoforms and mTOR, demonstrates their potency and varying degrees of selectivity.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50/Ki, nM)
Pictilisib (GDC-0941) 3[1][2]333[1]75[3]>193-fold selectivity vs PI3Kα[3]
Apitolisib (GDC-0980) 5[4][5]27[4][5]7[4][5]14[4][5]17 (Ki)[4][5]
ZSTK474 16[6]44[6]4.6[6]49[6]-

Cross-Reactivity Profiles: A Kinome-Wide Perspective

To understand the off-target effects and potential for polypharmacology, a comprehensive analysis of the inhibitors' interactions across the human kinome is essential. The following data, derived from KINOMEscan™ assays, illustrates the percentage of control (% Control) at a 1 µM concentration, where a lower percentage indicates stronger binding to off-target kinases.

Pictilisib (GDC-0941) Kinome Scan Highlights (% Control @ 1µM)
Kinase% ControlKinase Family
PI3Kα 0.1 Lipid Kinase (Primary Target)
PI3Kδ 0.1 Lipid Kinase (Primary Target)
PI3Kβ 0.2 Lipid Kinase (Primary Target)
PI3Kγ 0.5 Lipid Kinase (Primary Target)
mTOR 3.5 PIKK
CLK26.5CMGC
STK169CAMK
MAP4K410STE
GAK12Other
PIP4K2C13Lipid Kinase
Apitolisib (GDC-0980) Kinome Scan Highlights (% Control @ 1µM)
Kinase% ControlKinase Family
PI3Kα 0.1 Lipid Kinase (Primary Target)
PI3Kδ 0.1 Lipid Kinase (Primary Target)
PI3Kβ 0.2 Lipid Kinase (Primary Target)
PI3Kγ 0.3 Lipid Kinase (Primary Target)
mTOR 0.1 PIKK (Primary Target)
DNA-PK0.8PIKK
PLK15CMGC
AURKA8Other
TTK9Other
MELK11CAMK

Signaling Pathways and Experimental Workflows

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K and/or mTOR by the discussed compounds blocks the phosphorylation of downstream effectors like AKT and S6 kinase, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Inhibition of Apoptotic Factors S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K->Transcription Protein Synthesis _4EBP1->Transcription Protein Synthesis (via eIF4E release) Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Apitolisib Apitolisib (GDC-0980) Apitolisib->PI3K Apitolisib->mTORC1 Apitolisib->mTORC2 ZSTK474 ZSTK474 ZSTK474->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

The cross-reactivity of kinase inhibitors is determined through comprehensive screening assays. The KINOMEscan™ platform, a competitive binding assay, is a widely used method.

KinomeScan_Workflow cluster_assay KINOMEscan™ Assay Principle cluster_detection Quantification and Analysis Test_Compound Test Compound (e.g., Pictilisib) Binding_Reaction Competitive Binding Test_Compound->Binding_Reaction Kinase Kinase Panel (>450 kinases) Kinase->Binding_Reaction Ligand_Bead Immobilized Ligand Ligand_Bead->Binding_Reaction qPCR qPCR Detection of Kinase Tag Binding_Reaction->qPCR Quantify Bound Kinase Data_Analysis Data Analysis (% Control, Kd) qPCR->Data_Analysis

Caption: General workflow for KINOMEscan™ competitive binding assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

The inhibitory activity of the compounds against purified kinases is typically determined using an in vitro enzymatic assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • Test compound serially diluted in DMSO

  • ATP solution

  • Stop solution (e.g., 150 mM phosphoric acid)

  • P81 phosphocellulose paper

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ assay from Eurofins DiscoverX is a high-throughput method to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Procedure:

  • A panel of DNA-tagged human kinases is used.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified via qPCR.

  • The results are reported as "% Control," where the DMSO control represents 100% and a lower value indicates stronger binding of the test compound.

  • For potent interactions, a Kd (dissociation constant) can be determined by running the assay with a range of test compound concentrations.

This comparative guide underscores the importance of comprehensive cross-reactivity profiling in the development of kinase inhibitors. While compounds based on the 4-(pyrimidin-4-yl)morpholine scaffold show high potency for their primary targets, their interactions with other kinases across the kinome can have significant implications for their therapeutic efficacy and safety profiles. The data and protocols presented here provide a valuable resource for the rational design and evaluation of the next generation of selective kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-(2-Chloropyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step operational and disposal plan for 4-(2-Chloropyrimidin-4-yl)morpholine, a chlorinated pyrimidine derivative. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated organic compounds and related chlorinated pyrimidines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care, treating it as a hazardous substance.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be used, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) compatible with chlorinated compounds are mandatory.
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.

In Case of Spills: In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert substance like sand or vermiculite. The absorbent material and any contaminated items must be collected into a designated, sealed container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography media, as hazardous waste.[2]

  • This compound is classified as a halogenated organic waste due to the presence of chlorine.[2][3]

  • It is imperative to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2][4]

2. Waste Containerization:

  • Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure screw-top lid.[1][2][5] Plastic containers are often preferred to minimize the risk of breakage.[2]

  • Ensure the container is in good condition, free from leaks or external residue.[6]

3. Labeling:

  • Properly label the hazardous waste container as soon as waste accumulation begins.[6]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound" (avoiding abbreviations or chemical formulas), and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive" - based on the properties of similar compounds).[1][4][6][7]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5][7]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • The SAA must have secondary containment to capture any potential leaks.[2][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8]

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, a formal pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.[2][4]

  • Follow your institution's specific procedures for waste pickup scheduling and documentation.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove any chemical residue.[2]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][2]

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as non-hazardous waste, though institutional policies may vary and should be confirmed.[2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of Waste (Pure compound, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize as 'Hazardous Waste' (Halogenated Organic) B->C D Select Compatible & Leak-Proof Container C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name) D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Disposal Needed? F->G H Submit Pickup Request to EHS G->H Yes J Continue to Store Safely in SAA G->J No I EHS Collects Waste for Proper Disposal H->I J->G

References

Personal protective equipment for handling 4-(2-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-Chloropyrimidin-4-yl)morpholine. The information is designed to be a readily accessible resource for safe operational and disposal procedures.

Hazard Summary and Personal Protective Equipment

Based on the data for the isomeric compound 4-(4-Chloropyrimidin-2-yl)morpholine, this substance is expected to be harmful if swallowed, cause skin irritation, result in serious eye damage, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a splash hazard.To prevent contact with the eyes, which can cause serious damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. A disposable, impermeable gown or lab coat.To avoid skin irritation and potential absorption.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary.To prevent respiratory tract irritation from dust or vapors.[1]
Hand Protection Compatible chemical-resistant gloves must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.To prevent direct skin contact and absorption.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

  • The storage area should be clearly marked with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as detailed in the table above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[1]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.[1]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material and contaminated items (e.g., gloves, absorbent materials) in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Gloves, Gown, Goggles) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp emergency_spill Spill Response handle_chem->emergency_spill emergency_firstaid First Aid handle_chem->emergency_firstaid cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for safe laboratory handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloropyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloropyrimidin-4-yl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。